molecular formula C8H9NS B1681303 Thioacetanilide CAS No. 637-53-6

Thioacetanilide

货号: B1681303
CAS 编号: 637-53-6
分子量: 151.23 g/mol
InChI 键: MWCGLTCRJJFXKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

属性

IUPAC Name

N-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGLTCRJJFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060920
Record name Thioacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-53-6
Record name N-Phenylethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethioamide, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thioacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thioacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9AL2GO03Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thioacetanilide chemical structure and CAS number (637-53-6).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Thioacetanilide (CAS Number: 637-53-6), an organosulfur compound of significant interest in chemical synthesis and medicinal chemistry. This document consolidates essential information regarding its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the biological significance of this compound derivatives, particularly as potential therapeutic agents. Detailed experimental protocols and visual representations of key processes are included to support researchers in their laboratory work.

Introduction

This compound, also known as N-Phenylthioacetamide, is a thioamide derivative of acetanilide (B955).[1] Its structure, featuring a reactive thiocarbonyl group, makes it a valuable intermediate in organic synthesis. The metabolism and acute toxicity of this compound have been subjects of study, and it is known to undergo nucleophilic addition with the superoxide (B77818) ion in dimethyl sulfoxide. In recent years, derivatives of this compound have garnered considerable attention for their potential biological activities, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This guide aims to provide a comprehensive resource for professionals working with or interested in this compound and its applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers and Molecular Properties
ParameterValueReference(s)
CAS Number 637-53-6[2][3][4]
Molecular Formula C₈H₉NS[2][4]
Molecular Weight 151.23 g/mol [2][4]
IUPAC Name N-phenylethanethioamide[3]
Synonyms N-Phenylthioacetamide, this compound[2]
Linear Formula CH₃CSNHC₆H₅
SMILES CC(=S)Nc1ccccc1
InChI Key MWCGLTCRJJFXKR-UHFFFAOYSA-N
EC Number 211-288-4
MDL Number MFCD00004942
Table 2: Physicochemical Data
ParameterValueReference(s)
Physical Form Powder/Crystalline Solid
Melting Point 76-79 °C
Boiling Point 147 °C at 1 mmHg[2]
Flash Point 89.95 °C[2]
Density ~1.104 g/cm³ (estimate)[2]
Purity >98% (Commercially available)[5]
Table 3: Predicted Spectroscopic Data
Spectroscopy Expected Peaks/Signals
¹H NMR δ ~2.5-2.7 ppm (s, 3H, -CH₃), δ ~7.1-7.6 ppm (m, 5H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH)
¹³C NMR δ ~30-35 ppm (-CH₃), δ ~120-130 ppm (aromatic CH), δ ~140 ppm (aromatic C-N), δ ~200 ppm (C=S)
IR (cm⁻¹) ~3200-3300 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1500-1600 (C=C ring stretch), ~1300-1400 (C=S stretch)
Mass Spec (m/z) Expected molecular ion [M]⁺ at 151. Key fragments may include [M-CH₃]⁺, [M-CS]⁺, [C₆H₅NH]⁺.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized method for the synthesis of thioamides from amides, adapted for this compound.

Reaction Scheme:

Acetanilide + Lawesson's Reagent → this compound

Materials:

  • Acetanilide

  • Lawesson's Reagent [2,6-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 stationary phase (e.g., Newcrom R1).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

  • Detection: UV detector at a suitable wavelength (determined by UV-Vis scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for the analysis of this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.

Biological Activity and Applications

This compound itself has been noted for its potential anti-inflammatory and analgesic properties.[5] However, the primary interest for drug development professionals lies in its derivatives. Numerous studies have explored the synthesis and biological evaluation of this compound derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds bind to a hydrophobic pocket near the active site of the enzyme, leading to inhibition of viral replication.

The general mechanism for non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to an allosteric site on the RT enzyme, which induces a conformational change that distorts the active site and prevents the conversion of viral RNA to DNA.

Visualizations

Synthesis and Purification Workflow

synthesis_workflow reagents Reactants: Acetanilide Lawesson's Reagent Toluene reaction Reaction: Reflux for 2-4 hours reagents->reaction workup Aqueous Workup: Quench with NaHCO₃ Extract with Ethyl Acetate reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Workflow for Purity Assessment

analytical_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Dissolve in Mobile Phase hplc_inject Inject into HPLC hplc_sample->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_data Purity Assessment hplc_detect->hplc_data gcms_sample Dissolve in Volatile Solvent gcms_inject Inject into GC-MS gcms_sample->gcms_inject gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Structural Confirmation gcms_detect->gcms_data start This compound Sample start->hplc_sample start->gcms_sample

Caption: Workflow for the analytical purity assessment of this compound.

Logical Relationship of this compound Derivatives as HIV-1 Inhibitors

hiv_inhibition parent This compound Core Structure derivatives Chemical Modification (e.g., addition of heterocyclic rings) parent->derivatives nnrti This compound Derivatives (NNRTIs) derivatives->nnrti rt HIV-1 Reverse Transcriptase (Allosteric Site) nnrti->rt Binds to inhibition Inhibition of Viral RNA to DNA Conversion rt->inhibition Leads to

Caption: Logical pathway from this compound to the inhibition of HIV-1 replication.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.

Table 4: GHS Hazard Information (Predicted)

Note: This information is based on the closely related compound, Thioacetamide, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound.

Pictogram Signal Word Hazard Statement(s) Precautionary Statement(s)
GHS07, GHS08DangerH302: Harmful if swallowed.H350: May cause cancer.P201: Obtain special instructions before use.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.

Conclusion

This compound is a versatile chemical compound with established utility in organic synthesis and as a scaffold for the development of biologically active molecules. This guide has provided a consolidated resource of its chemical properties, synthesis, and analytical methods. The promising activity of its derivatives as HIV-1 reverse transcriptase inhibitors underscores the importance of continued research into this class of compounds. It is our hope that the information and protocols presented herein will be a valuable asset to researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of N-Phenylthioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common synthesis methods for N-Phenylthioacetamide, a crucial intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Methodologies

The synthesis of N-Phenylthioacetamide is predominantly achieved through two principal methods: the direct thionation of its amide analogue, N-Phenylacetamide (commonly known as acetanilide), and the Willgerodt-Kindler reaction. Each method offers distinct advantages and is suited for different laboratory settings and scales.

Thionation of N-Phenylacetamide (Acetanilide)

The most direct route to N-Phenylthioacetamide involves the conversion of the carbonyl group of N-Phenylacetamide into a thiocarbonyl group. This transformation is typically accomplished using specialized thionating agents, with Lawesson's Reagent and Phosphorus Pentasulfide being the most prominent.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides.[1] The reaction proceeds by an oxygen-sulfur exchange mechanism.

Experimental Protocol:

A mixture of N-Phenylacetamide (1 equivalent) and Lawesson's Reagent (0.5 to 0.75 equivalents) in an anhydrous solvent such as toluene (B28343) or xylene is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield N-Phenylthioacetamide.[2]

Logical Workflow for Thionation with Lawesson's Reagent:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-Phenylacetamide N-Phenylacetamide Mix_and_Reflux Mix in Anhydrous Solvent (e.g., Toluene) and Reflux N-Phenylacetamide->Mix_and_Reflux Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Mix_and_Reflux Solvent_Removal Solvent Removal Mix_and_Reflux->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography N-Phenylthioacetamide N-Phenylthioacetamide Column_Chromatography->N-Phenylthioacetamide

Caption: Workflow for the synthesis of N-Phenylthioacetamide via thionation of N-Phenylacetamide using Lawesson's Reagent.

Phosphorus Pentasulfide is a more classical and potent thionating agent.[2] It can be used alone or in combination with additives like hexamethyldisiloxane (B120664) (HMDO) to improve yields and simplify the workup.[3] The use of a P₄S₁₀-pyridine complex has also been reported to provide cleaner reactions.[4]

Experimental Protocol:

N-Phenylacetamide (1 equivalent) is dissolved in a suitable anhydrous solvent, such as pyridine (B92270) or toluene. Phosphorus Pentasulfide (0.25 to 0.5 equivalents) is added portion-wise to the solution. The mixture is then heated to reflux for several hours. After the reaction is complete, the mixture is cooled and poured into water or a dilute sodium hydroxide (B78521) solution to hydrolyze the excess P₄S₁₀ and its byproducts. The crude N-Phenylthioacetamide is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.[2]

Signaling Pathway for Thionation with P₄S₁₀:

G N-Phenylacetamide N-Phenylacetamide Intermediate Thiaoxaphosphetane-like Intermediate N-Phenylacetamide->Intermediate Reaction with P4S10 P₄S₁₀ P4S10->Intermediate Reaction with Product N-Phenylthioacetamide Intermediate->Product Rearrangement & Elimination Byproduct Phosphorus Oxysulfides Intermediate->Byproduct Rearrangement & Elimination

Caption: Simplified reaction pathway for the thionation of N-Phenylacetamide using Phosphorus Pentasulfide.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route to N-Phenylthioacetamide, starting from acetophenone (B1666503), an amine (in this case, aniline), and elemental sulfur.[5] This one-pot reaction involves the formation of a thioamide through a complex rearrangement and oxidation process.[3]

Experimental Protocol:

A mixture of acetophenone (1 equivalent), aniline (B41778) (1-2 equivalents), and elemental sulfur (2-3 equivalents) is heated, often without a solvent or in a high-boiling solvent like pyridine or morpholine. The reaction is typically carried out at a high temperature (130-160 °C) for several hours. After cooling, the reaction mixture is treated with an acid to remove excess aniline. The crude N-Phenylthioacetamide is then isolated and purified, usually by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Willgerodt-Kindler Reaction:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Acetophenone Acetophenone Heating Heat Mixture (130-160 °C) Acetophenone->Heating Aniline Aniline Aniline->Heating Sulfur Sulfur Sulfur->Heating Acid_Wash Acid Wash Heating->Acid_Wash Recrystallization Recrystallization Acid_Wash->Recrystallization N-Phenylthioacetamide N-Phenylthioacetamide Recrystallization->N-Phenylthioacetamide

Caption: Workflow for the synthesis of N-Phenylthioacetamide via the Willgerodt-Kindler reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis methods. It is important to note that yields and reaction conditions can vary depending on the specific scale and laboratory setup.

Synthesis MethodStarting Material(s)Thionating Agent/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Thionation N-PhenylacetamideLawesson's ReagentTolueneReflux (~111)2-670-90
Thionation N-PhenylacetamidePhosphorus Pentasulfide (P₄S₁₀)PyridineReflux (~115)4-860-85
Willgerodt-Kindler Acetophenone, AnilineElemental SulfurNone / Pyridine130-1606-1250-75

Conclusion

The synthesis of N-Phenylthioacetamide can be effectively achieved through either the thionation of N-Phenylacetamide or the Willgerodt-Kindler reaction. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the available equipment. The thionation route, particularly with Lawesson's Reagent, generally offers higher yields and milder reaction conditions. The Willgerodt-Kindler reaction, while potentially having lower yields, provides a one-pot synthesis from readily available precursors. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

Unveiling Novel Thioacetanilide Derivatives: A Technical Guide to Synthesis and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the discovery and synthesis of novel thioacetanilide derivatives. This document elucidates the synthetic pathways, experimental protocols, and biological activities of these promising compounds, with a focus on their potential as antiviral, antibacterial, and anticancer agents. All quantitative data has been summarized in clearly structured tables for comparative analysis, and key experimental and logical workflows are visualized through detailed diagrams.

Core Synthetic Strategies and Derivatives of Interest

This compound derivatives represent a versatile scaffold in medicinal chemistry, amenable to a variety of synthetic modifications that yield compounds with diverse biological activities. This guide focuses on three key classes of derivatives: thiazolylthioacetamides, imidazole (B134444) thioacetanilides, and thioquinazoline-N-arylacetamides.

Thiazolylthioacetamide Derivatives: Potent Antiviral Agents

A notable series of 2-(2-amino/chloro-4-(2,4-dibromophenyl)thiazol-5-ylthio)acetamide derivatives has been synthesized and evaluated for their antiviral properties. Certain 2-chloro substituted thiazolylthioacetamide derivatives have demonstrated potent activity against wild-type HIV-1 and several key mutant strains.[1] Furthermore, two 2-amino substituted thiazole (B1198619) derivatives, 8a7 and 8a8 , have displayed significant potency against influenza A/H1N1.[1]

Imidazole this compound (ITA) Derivatives: Novel HIV-1 Inhibitors

Researchers have synthesized a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide, known as imidazole this compound (ITA) derivatives, and identified them as potent inhibitors of HIV-1.[2] Among these, compounds 4a5 and 4a2 were found to be the most potent, exhibiting greater efficacy than the lead compound and reference drugs like nevirapine (B1678648) and delavirdine.[2]

Thioquinazoline-N-arylacetamide Hybrids: Combating SARS-CoV-2

In the ongoing search for effective antiviral agents against SARS-CoV-2, two novel series of (tetrahydro)thioquinazoline-N-arylacetamides and their acetohydrazide counterparts have been designed and synthesized. The thioquinazoline-N-arylacetamide 17g and tetrahydrothioquinazoline-N-arylacetohydrazides 18c and 18f have shown potent antiviral activity.[3]

Quantitative Biological Activity

The following table summarizes the key quantitative data for the biological activity of selected novel this compound derivatives.

Compound IDDerivative ClassTargetAssayActivity (µM)Reference
4a5 Imidazole this compoundHIV-1EC500.18[2]
4a2 Imidazole this compoundHIV-1EC500.20[2]
7f 1,2,3-Thiadiazole (B1210528) this compoundHIV-1EC500.95 ± 0.33[4]
17g Thioquinazoline-N-arylacetamideSARS-CoV-2IC5021.4[3]
18c Tetrahydrothioquinazoline-N-arylacetohydrazideSARS-CoV-2IC5038.45[3]
18f Tetrahydrothioquinazoline-N-arylacetohydrazideSARS-CoV-2IC5026.4[3]
8h Nitrothiazolacetamide-ThioquinazolinoneUreaseIC502.22 ± 0.09[5]
4c N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 Human Lung AdenocarcinomaIC5023.30 ± 0.35[6]

Synthetic Pathways and Experimental Workflows

The synthesis of these novel this compound derivatives involves multi-step reactions, which are outlined in the diagrams below. These visualizations provide a clear overview of the synthetic logic and experimental flow.

Synthesis_of_Thiazolylthioacetamides cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino- or 2-Chloro-4-(2,4-dibromophenyl)thiazole 2-Amino- or 2-Chloro-4-(2,4-dibromophenyl)thiazole Reaction Nucleophilic Substitution 2-Amino- or 2-Chloro-4-(2,4-dibromophenyl)thiazole->Reaction N-Aryl-2-chloroacetamide N-Aryl-2-chloroacetamide N-Aryl-2-chloroacetamide->Reaction 2-(Thiazol-5-ylthio)acetamide Derivative 2-(Thiazol-5-ylthio)acetamide Derivative Reaction->2-(Thiazol-5-ylthio)acetamide Derivative

General synthesis of 2-(thiazol-5-ylthio)acetamide derivatives.

Synthesis_of_Imidazole_Thioacetanilides cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1-Aryl-1H-imidazole-2-thiol 1-Aryl-1H-imidazole-2-thiol Reaction S-Alkylation 1-Aryl-1H-imidazole-2-thiol->Reaction 2-Chloro-N-arylacetamide 2-Chloro-N-arylacetamide 2-Chloro-N-arylacetamide->Reaction 2-(1-Aryl-1H-imidazol-2-ylthio)acetamide 2-(1-Aryl-1H-imidazol-2-ylthio)acetamide Reaction->2-(1-Aryl-1H-imidazol-2-ylthio)acetamide

Synthesis of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives.

Experimental_Workflow_Antiviral_Screening Start Start Synthesized this compound Derivatives Synthesized this compound Derivatives Start->Synthesized this compound Derivatives Compound Treatment Compound Treatment Synthesized this compound Derivatives->Compound Treatment Cell Culture (e.g., MT-4, MDCK, Vero E6) Cell Culture (e.g., MT-4, MDCK, Vero E6) Viral Infection Viral Infection Cell Culture (e.g., MT-4, MDCK, Vero E6)->Viral Infection Viral Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Assay (e.g., MTT) Antiviral Activity Assay (e.g., CPE inhibition, Plaque Reduction) Antiviral Activity Assay (e.g., CPE inhibition, Plaque Reduction) Incubation->Antiviral Activity Assay (e.g., CPE inhibition, Plaque Reduction) Data Analysis (EC50, IC50, SI) Data Analysis (EC50, IC50, SI) Cytotoxicity Assay (e.g., MTT)->Data Analysis (EC50, IC50, SI) Antiviral Activity Assay (e.g., CPE inhibition, Plaque Reduction)->Data Analysis (EC50, IC50, SI) End End Data Analysis (EC50, IC50, SI)->End

General workflow for in vitro antiviral screening.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives

To a solution of the appropriate 1,5-disubstituted phenyl-1H-imidazole-2-thiol (0.002 mol) in acetone (B3395972), 2-chloro-N-(thiazol-2-yl)acetamide (0.002 mol) and potassium carbonate were added.[7] The reaction mixture was stirred in an ice bath for 5-8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the acetone was evaporated. The resulting solid was treated with water, filtered, and dried. The final product was purified by recrystallization from ethanol (B145695).[7]

Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

This key intermediate is synthesized by reacting 2-amino-5-methyl-4-phenylthiazole (B147608) with chloroacetyl chloride. The reaction is a crucial step for the subsequent synthesis of various thioether derivatives.

Synthesis of Thioquinazoline-N-arylacetamide Derivatives

The synthesis of these derivatives involves a multi-step process. Initially, isatoic anhydride (B1165640) is reacted with a primary amine to form the corresponding anthranilamide. This intermediate is then treated with carbon disulfide and potassium hydroxide (B78521) in ethanol to yield the thioquinazoline core. Finally, the target compounds are obtained by the nucleophilic substitution of the thioquinazoline with a suitable N-aryl-2-chloroacetamide in the presence of a base.[5]

This guide provides a foundational understanding of the synthesis and biological importance of novel this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Z/E Isomerism of Thioacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetanilide, a simple thioamide, serves as a significant model compound for understanding the principles of Z/E isomerism around the C-N amide bond. This restricted rotation gives rise to two distinct planar isomers, the Z (zusammen) and E (entgegen) forms, which often coexist in equilibrium. The position of this equilibrium is highly sensitive to environmental factors, a phenomenon of critical interest in medicinal chemistry and drug development, where molecular geometry dictates biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and dynamic behavior of this compound's Z/E isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction to Z/E Isomerism in Thioamides

The thioamide functional group (R-C(=S)-N(H)-R') is a crucial structural motif in a variety of organic molecules, including pharmaceuticals and biologically active compounds.[1] A key feature of the thioamide bond is its partial double bond character, which arises from the delocalization of the nitrogen lone pair into the C=S π-system. This delocalization results in a significant barrier to rotation around the C-N bond, leading to the existence of planar Z/E isomers.

In the context of this compound (N-phenylthioacetamide), the Z isomer is characterized by the phenyl group and the sulfur atom being on the same side of the C-N bond, while in the E isomer, they are on opposite sides. The relative stability of these isomers and the kinetics of their interconversion are influenced by a subtle interplay of steric and electronic effects, as well as solvent interactions.[2][3] Understanding and controlling this isomerism is paramount for designing molecules with specific three-dimensional structures and, consequently, desired biological functions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the thionation of its corresponding amide, acetanilide (B955), using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Synthesis using Lawesson's Reagent

This protocol is a general procedure adapted for the synthesis of this compound.[4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1.0 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization of Z and E Isomers

The Z and E isomers of this compound can be identified and quantified using a variety of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. X-ray crystallography provides definitive structural information in the solid state.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in distinguishing between the Z and E isomers due to the different chemical environments of the nuclei in each configuration. The ratio of the isomers in solution can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[4]

  • Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

  • Acquire a quantitative ¹H NMR spectrum at a constant temperature.

  • Identify the distinct signals corresponding to the Z and E isomers. The N-H proton and the protons on the phenyl ring are often well-resolved.

  • Integrate the area of a pair of well-separated signals, one for each isomer.

  • Calculate the Z/E ratio from the ratio of the integrated areas.

The chemical shifts of the Z and E isomers are solvent-dependent. The following table summarizes typical ¹H and ¹³C NMR chemical shift data for this compound in different solvents.

SolventIsomerδ ¹H (ppm) - NHδ ¹H (ppm) - CH₃δ ¹³C (ppm) - C=Sδ ¹³C (ppm) - CH₃
CDCl₃ Z~9.5~2.6~200~30
E~9.2~2.5~201~31
DMSO-d₆ Z~11.5~2.5~202~29
E~11.2~2.4~203~30
Acetone-d₆ Z~10.5~2.5~201~29
E~10.2~2.4~202~30
Methanol-d₄ Z~10.8~2.5~203~29
E~10.5~2.4~204~30

Note: These are approximate values and can vary based on concentration and temperature. More detailed assignments would require 2D NMR experiments.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the conformation of the thioamide group and the intermolecular interactions.

  • Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in an appropriate solvent.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation at a controlled temperature.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

The following table presents hypothetical but representative crystallographic data for one of the isomers of this compound. Obtaining a specific CIF file for this compound requires searching crystallographic databases.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.8
b (Å)9.5
c (Å)14.2
α (°)90
β (°)105
γ (°)90
Volume (ų)750
Z4

Z/E Equilibrium and Influencing Factors

The equilibrium between the Z and E isomers of this compound is dynamic and can be influenced by several factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the Z/E isomer ratio.[2] Protic and polar aprotic solvents that can act as hydrogen bond acceptors tend to stabilize the E isomer through hydrogen bonding with the N-H proton. In contrast, non-polar solvents favor the Z isomer.

The following table summarizes the experimentally determined Z/E ratios of this compound in various solvents at room temperature.[2]

SolventZ:E Ratio
CDCl₃49:51
CD₂Cl₂36:64
Acetone-d₆11:89
Methanol-d₄9:91
DMSO-d₆8:92
Steric and Electronic Effects

Steric hindrance between the substituents on the thioamide group can significantly influence the isomer preference. In this compound, steric repulsion between the sulfur atom and the phenyl ring in the Z form is a destabilizing factor. Conversely, electronic effects, such as the delocalization of the nitrogen lone pair, also contribute to the relative stabilities of the isomers.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound's Z/E isomerism.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis cluster_outcome Outcome start Acetanilide synthesis Thionation (Lawesson's Reagent) start->synthesis product This compound (Mixture of Z/E isomers) synthesis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr xray X-ray Crystallography product->xray ratio Z/E Ratio Determination nmr->ratio structure Solid-State Structure xray->structure computation Computational Modeling (DFT, MD) ratio->computation structure->computation understanding Understanding of Isomeric Preference computation->understanding

Experimental and Computational Workflow for this compound Isomerism Analysis

influencing_factors cluster_factors Influencing Factors equilibrium Z/E Equilibrium of this compound solvent Solvent Effects (Polarity, H-bonding) equilibrium->solvent stabilizes E isomer in polar/protic solvents steric Steric Hindrance equilibrium->steric destabilizes Z isomer electronic Electronic Effects (Resonance) equilibrium->electronic affects C-N -bond character

Factors Influencing the Z/E Equilibrium of this compound

Conclusion

The Z/E isomerism of this compound is a multifaceted phenomenon governed by a delicate balance of intramolecular and intermolecular forces. This guide has provided a detailed overview of the synthesis, characterization, and equilibrium dynamics of these isomers. For researchers in drug development, a thorough understanding of these principles is essential, as the seemingly subtle difference between Z and E isomers can have profound implications for a molecule's biological activity and pharmacokinetic profile. The presented experimental protocols and data serve as a valuable resource for further investigation into the fascinating world of thioamide stereochemistry.

References

Preliminary Investigation into the Biological Functions of Thioacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetanilide, a sulfur-containing analogue of acetanilide, has emerged as a scaffold of significant interest in medicinal chemistry. While the biological profile of the parent molecule is not extensively characterized, numerous derivatives have been synthesized and evaluated for a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological functions of this compound and its derivatives, with a primary focus on their antiviral properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound-based compounds for therapeutic applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of mechanistic and procedural concepts.

Introduction

This compound (N-phenylthioacetamide) is an organic compound featuring a thioamide group linked to an N-phenyl group.[1] Its structural characteristics have made it a versatile building block in the synthesis of various heterocyclic compounds and other derivatives. While early studies investigated its metabolism and toxicity in animal models, recent research has pivoted towards the therapeutic potential of its derivatives. The most significant area of investigation has been in the development of novel antiviral agents, particularly as inhibitors of the human immunodeficiency virus (HIV).[2][3] Additionally, there are indications of potential anti-inflammatory, analgesic, and enzyme-inhibiting properties, although these are less thoroughly explored.[4] This guide will systematically present the available biological data, focusing on the quantitative aspects and the experimental approaches used to generate them.

Antiviral Activity of this compound Derivatives

The most robust data on the biological functions of this compound-related compounds lie in their activity against HIV-1. Several classes of derivatives have been shown to be potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for viral replication.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the 50% effective concentration (EC50) values for various this compound derivatives against wild-type HIV-1 in MT-4 cells. It is crucial to note that these data pertain to derivatives and not to the parent this compound molecule itself.

Derivative ClassRepresentative Compound(s)TargetEC50 (µM)Cell LineReference
Imidazole (B134444) Thioacetanilides4a5HIV-1 Reverse Transcriptase0.18MT-4[2]
Imidazole Thioacetanilides4a2HIV-1 Reverse Transcriptase0.20MT-4[2]
1,2,4-Triazole (B32235) Thioacetanilides7dHIV-1 Reverse Transcriptase4.26MT-4[3]
1,2,4-Triazole ThioacetanilidesVariousHIV-1 Reverse Transcriptase4.08 - 38.0MT-4[3]
ThiazolylthioacetamidesVarious 2-chloro substituted derivativesHIV-1Micromolar rangeMT-4[5]

Potential Anti-Inflammatory and Other Activities

While less documented, there are suggestions that this compound and its derivatives may possess anti-inflammatory and other biological activities.

  • Nootropic Effects: Thio-derivatives of piracetam, which share some structural similarities with this compound, have been shown to enhance learning in rats at lower doses than piracetam, suggesting potential nootropic applications.[4]

Further research is required to substantiate these potential activities and to elucidate the underlying mechanisms of action.

Metabolism and Toxicology

Initial studies on this compound focused on its metabolic fate and toxicity.

  • Metabolism in Rats: Following intragastric administration in rats (100 mg/kg), over 90% of the dose was excreted in the urine as conjugated metabolites. Less than 7% was recovered in the feces as unchanged this compound.

  • Acute Toxicity: The acute toxicity of this compound has been a subject of study, though detailed quantitative data from recent literature is sparse.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies described in the cited literature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as the antiviral agents mentioned above, typically involves multi-step chemical reactions. A general workflow is as follows:

  • Starting Material Preparation: Synthesis of the core this compound scaffold or a key intermediate.

  • Functionalization/Derivatization: Introduction of various chemical moieties (e.g., imidazole, triazole, thiazole (B1198619) rings) to the this compound backbone through reactions like condensation, cyclization, or substitution.

  • Purification: Purification of the final compounds using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

  • Structural Characterization: Confirmation of the chemical structure of the synthesized derivatives using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Anti-HIV Activity Assay (MT-4 Cells)

The following is a generalized protocol for assessing the anti-HIV activity of test compounds using the MT-4 cell line.

  • Cell Culture: Maintain MT-4 cells in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve the test compounds (this compound derivatives) in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the culture medium.

  • Viral Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the various concentrations of the test compounds to the cell cultures. Include a positive control (e.g., a known reverse transcriptase inhibitor like nevirapine) and a negative control (no compound).

  • Incubation: Incubate the treated and control cell cultures for a period of 4-5 days.

  • Cytotoxicity Assay: On a parallel plate with uninfected cells, perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of the compounds.

  • Viral Replication Assessment: After the incubation period, assess the extent of viral replication in the infected cultures. This can be done by measuring the activity of reverse transcriptase in the culture supernatant or by quantifying a viral protein like p24 using an ELISA assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for Anti-HIV this compound Derivatives

The primary mechanism of action for the antiviral this compound derivatives is the inhibition of HIV-1 reverse transcriptase. The following diagram illustrates this inhibitory action within the context of the HIV replication cycle.

HIV_Inhibition cluster_virus HIV-1 cluster_host Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound Derivative This compound Derivative This compound Derivative->Reverse Transcriptase Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound Derivatives.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Anti-HIV Assay) Purification->Biological_Screening Data_Analysis Data Analysis (EC50, CC50, SI) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further Mechanistic & In Vivo Studies Lead_Identification->Further_Studies Active End End Lead_Identification->End Inactive Further_Studies->End

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Conclusion and Future Directions

The existing body of research strongly indicates that the this compound scaffold is a promising starting point for the development of potent antiviral agents, particularly against HIV-1. The quantitative data available for various derivatives highlight their potential as non-nucleoside reverse transcriptase inhibitors. However, the biological functions of the parent this compound molecule remain largely underexplored.

Future research should aim to:

  • Systematically evaluate the antiviral, anti-inflammatory, and other potential biological activities of the core this compound molecule.

  • Generate comprehensive quantitative data, including IC50/EC50 values and enzyme kinetic parameters, for the parent compound.

  • Elucidate the specific signaling pathways and molecular targets modulated by this compound and its active derivatives.

  • Conduct in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

By addressing these knowledge gaps, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel therapeutic agents.

References

Initial Studies on the Metabolism and Acute Toxicity of Thioacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies concerning the metabolism and acute toxicity of Thioacetanilide. The information is synthesized from seminal research, offering insights into the compound's metabolic fate and safety profile. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key processes involved.

Executive Summary

Initial investigations in rat models reveal that this compound undergoes extensive metabolism following oral administration. The primary metabolic pathway is desulphuration, leading to the formation of N-acetyl-4-aminophenol, which is then excreted as a sulphate conjugate. Another significant pathway is aromatic hydroxylation to 4-hydroxythis compound, which is also excreted in a conjugated form. A key finding is the absence of S-oxide metabolite formation, a pathway associated with the hepatotoxicity of analogous compounds like thioacetamide (B46855). In terms of acute toxicity, this compound demonstrated a notable lack of liver damage at doses up to 500 mg/kg in rats. This low toxicity is attributed to its specific metabolic profile, characterized by rapid 4-hydroxylation and the avoidance of toxic sulphoxide intermediates.

Metabolism of this compound

Studies in the rat have demonstrated that this compound is well-absorbed after oral administration and is predominantly eliminated through the urine as conjugated metabolites.[1][2]

Excretion Profile

Following a 100 mg/kg intragastric dose in rats, the excretion of this compound and its metabolites was quantified over 48 hours. The data highlights the primary role of renal clearance.

Table 1: Excretion of this compound and Metabolites in the Rat [1][2]

Excretion RoutePercentage of Administered Dose (%)Form of Excreted Compound
Urine> 90%Predominantly conjugated metabolites
Faeces< 7%Unchanged this compound
Bile3.4%N-acetyl-4-aminophenol glucuronide
Metabolic Pathways

The metabolism of this compound in the rat involves two main pathways: desulphuration and aromatic hydroxylation. Unlike toxic thiono-sulphur compounds such as thioacetamide and thiobenzamide, this compound does not appear to form a sulphoxide intermediate in vivo.[1]

The major urinary metabolite is N-acetyl-4-aminophenol sulphate, resulting from the desulphuration pathway.[1][2] Smaller quantities of conjugated 4-hydroxythis compound and unmetabolized this compound are also found in the urine.[1][2] Biliary excretion is minimal and consists of N-acetyl-4-aminophenol glucuronide.[1][2]

Metabolism cluster_pathways Metabolic Pathways This compound This compound Desulphuration Desulphuration This compound->Desulphuration Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation Faeces Faecal Excretion This compound->Faeces Unchanged Metabolite1 N-acetyl-4-aminophenol Desulphuration->Metabolite1 Metabolite2 4-hydroxythis compound Aromatic_Hydroxylation->Metabolite2 Conjugate1 N-acetyl-4-aminophenol sulphate (Major) Metabolite1->Conjugate1 Conjugate2 N-acetyl-4-aminophenol glucuronide Metabolite1->Conjugate2 Conjugate3 Conjugated 4-hydroxythis compound Metabolite2->Conjugate3 Urine Urinary Excretion Conjugate1->Urine Bile Biliary Excretion Conjugate2->Bile Conjugate3->Urine Unchanged Unchanged This compound Unchanged->Urine

Caption: Metabolic pathways of this compound in the rat.

Acute Toxicity Profile

Initial studies on the acute toxicity of this compound in rats have shown a marked absence of hepatotoxicity, even at high doses.[1][2]

Assessment of Hepatotoxicity

The acute toxicity was evaluated by monitoring key biochemical markers of liver function and cellular health in rats administered this compound at doses up to 500 mg/kg body weight. The results indicated no significant signs of hepatic damage.[1][2]

Table 2: Biochemical Markers for Acute Toxicity of this compound in Rats (up to 500 mg/kg) [1][2]

Biochemical MarkerOrgan/FluidFindingImplication
Serum Alanine Aminotransferase (ALT)SerumNo significant elevationAbsence of hepatocellular injury
Serum γ-Glutamyl Transferase (γ-GT)SerumNo significant elevationAbsence of hepatocellular injury
Plasma Bilirubin (B190676)PlasmaNo significant elevationNormal liver excretory function
Hepatic Cytochrome P-450LiverNo significant decreaseNo impairment of drug metabolism capacity
Hepatic Glutathione (B108866)LiverNo significant depletionNo significant oxidative stress

Experimental Protocols

While the full, detailed experimental protocols from the initial studies are not publicly available, the following methodologies are inferred based on the published abstracts and standard practices for such investigations.

Metabolism Study Protocol
  • Animal Model: Male rats of a specified inbred strain.

  • Dosing: Administration of this compound (e.g., 100 mg/kg) via intragastric gavage.

  • Sample Collection:

    • Urine and Faeces: Animals are housed in metabolism cages for the collection of urine and faeces over a 48-hour period.

    • Bile: For biliary excretion studies, animals undergo bile duct cannulation for the collection of bile over a defined period.

  • Metabolite Analysis:

    • Sample Preparation: Urine and bile samples are likely treated with β-glucuronidase and sulphatase to hydrolyze conjugates. Faecal samples are homogenized and extracted.

    • Chromatography: Separation and quantification of metabolites and the parent compound are typically performed using High-Performance Liquid Chromatography (HPLC).

    • Identification: Structural elucidation of metabolites is achieved using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolism_Workflow cluster_animal_phase Animal Phase cluster_sample_collection Sample Collection (0-48h) cluster_analysis Analysis Phase Dosing Intragastric Dosing (100 mg/kg this compound) Housing Housing in Metabolism Cages Dosing->Housing Cannulation Bile Duct Cannulation (for biliary studies) Dosing->Cannulation Urine Urine Housing->Urine Faeces Faeces Housing->Faeces Bile Bile Cannulation->Bile Preparation Sample Preparation (Enzymatic Hydrolysis, Extraction) Urine->Preparation Faeces->Preparation Bile->Preparation Separation Separation & Quantification (HPLC) Preparation->Separation Identification Metabolite Identification (MS, NMR) Separation->Identification Results Data Interpretation: - Excretion Profile - Metabolic Pathways Identification->Results

Caption: Inferred workflow for the this compound metabolism study.
Acute Toxicity Study Protocol

  • Animal Model: Male rats.

  • Dosing: Administration of single intragastric doses of this compound at various levels, up to 500 mg/kg. A control group receives the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

  • Biochemical Analysis:

    • Blood Collection: Blood samples are collected at the end of the observation period for the preparation of serum and plasma.

    • Enzyme Assays: Serum levels of ALT and γ-GT, and plasma levels of bilirubin are measured using standard spectrophotometric assay kits.

  • Hepatic Analysis:

    • Tissue Collection: At the end of the study, animals are euthanized, and livers are excised.

    • Microsome Preparation: A portion of the liver is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

    • Cytochrome P-450 Assay: The content of cytochrome P-450 in the microsomal fraction is determined spectrophotometrically.

    • Glutathione Assay: The concentration of reduced glutathione in liver homogenates is measured, likely using a colorimetric method.

Conclusion

The initial studies on this compound provide a strong foundation for its metabolic and toxicological profile. The compound is efficiently metabolized and excreted, primarily via desulphuration and aromatic hydroxylation. Critically, the metabolic pathway avoids the formation of toxic S-oxide intermediates, which distinguishes it from structurally related hepatotoxic agents. This metabolic profile is consistent with the observed lack of acute hepatotoxicity in rats at significant doses. These findings are crucial for the ongoing development and safety assessment of this compound and related compounds. Further research could focus on the specific enzymes involved in its metabolism and its effects following chronic exposure.

References

A Comparative Analysis of Thioacetamide and Thioacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the fundamental differences between Thioacetamide and Thioacetanilide. The document outlines their distinct chemical and physical properties, explores their divergent metabolic pathways and toxicological profiles, and details their applications in research and synthesis.

Core Chemical and Physical Properties

Thioacetamide and this compound, while both belonging to the thioamide class of organic compounds, exhibit significant differences in their physical and chemical characteristics stemming from the substitution on the nitrogen atom. Thioacetamide is a primary thioamide, whereas this compound is a secondary thioamide with a phenyl group attached to the nitrogen.

Chemical Structure

The structural difference between a primary and a secondary thioamide fundamentally influences their polarity, hydrogen bonding capability, and steric hindrance, which in turn dictates their physical properties and reactivity.

G cluster_0 Thioacetamide cluster_1 This compound TA C₂H₅NS TA_struct TAN C₈H₉NS TAN_struct

Figure 1: Chemical Structures
Data Presentation: Comparative Properties

The following table summarizes the key quantitative data for Thioacetamide and this compound, facilitating a direct comparison of their properties.

PropertyThioacetamideThis compound
Chemical Formula C₂H₅NSC₈H₉NS
Molecular Weight 75.13 g/mol [1]151.23 g/mol [2]
Appearance Colorless or white crystals[3]White to gray to brown powder/crystal[4]
Odor Slight mercaptan odor[3]Not specified
Melting Point 113-114 °C[3]76-79 °C[4]
Boiling Point Decomposes[1]147 °C / 1mmHg[4]
Density ~1.37 g/cm³~1.1041 g/cm³ (rough estimate)[4]
Solubility in Water 16.3 g/100 mL (25 °C)[3]Limited solubility
Solubility in Ethanol (B145695) 26.4 g/100 mL[3]Soluble
Solubility in Benzene Slightly soluble[3]Soluble
pKa 13.25 (predicted)[3]11.16 (predicted)[4]
LogP -0.261.71[2]
Toxicity (LD50, oral, rat) 301 mg/kg[1]2635 mg/kg

Metabolic Pathways and Toxicological Divergence

A critical distinction between Thioacetamide and this compound lies in their metabolic fate and resulting toxicity. Thioacetamide is a well-established hepatotoxin, while this compound exhibits significantly lower toxicity due to a different metabolic pathway.

Metabolism of Thioacetamide

Thioacetamide is bioactivated in the liver, primarily by the cytochrome P450 enzyme CYP2E1, to the highly reactive Thioacetamide-S-oxide and subsequently to Thioacetamide-S-dioxide. These metabolites covalently bind to cellular macromolecules, leading to oxidative stress, centrilobular necrosis, and in cases of chronic exposure, liver fibrosis and cirrhosis.

Metabolism of this compound

In contrast, the metabolism of this compound in rats proceeds primarily through rapid 4-hydroxylation of the phenyl ring, followed by conjugation and excretion. Crucially, the formation of a toxic sulphoxide intermediate is not a major pathway. This detoxification route is significantly more efficient and less harmful, explaining the lower toxicity of this compound.

G cluster_0 Thioacetamide Metabolism cluster_1 This compound Metabolism TA Thioacetamide TASO Thioacetamide-S-oxide TA->TASO CYP2E1 TASO2 Thioacetamide-S-dioxide (Highly Reactive) TASO->TASO2 OS Oxidative Stress TASO2->OS CN Centrilobular Necrosis OS->CN TAN This compound HTAN 4-Hydroxythis compound TAN->HTAN Rapid 4-hydroxylation Conj Conjugated Metabolites HTAN->Conj Exc Excretion Conj->Exc

Figure 2: Comparative Metabolic Pathways

Experimental Protocols and Applications

The differing reactivity and properties of Thioacetamide and this compound lead to distinct applications in experimental settings.

Thioacetamide as a Sulfide (B99878) Ion Source

Thioacetamide is widely used as a source of sulfide ions in both qualitative and quantitative analysis, as well as in the synthesis of metal sulfides. Its hydrolysis in aqueous solution provides a controlled release of hydrogen sulfide.

Experimental Protocol: Precipitation of Metal Sulfides with Thioacetamide

  • Preparation of Metal Ion Solution: Prepare a solution of the metal salt (e.g., 0.1 M NiCl₂) in deionized water.

  • pH Adjustment: Adjust the pH of the solution to the desired level for selective precipitation using dilute HCl or NaOH.

  • Addition of Thioacetamide: Add a 1 M solution of Thioacetamide to the metal ion solution.

  • Heating: Heat the mixture in a water bath to facilitate the hydrolysis of Thioacetamide and the precipitation of the metal sulfide.

  • Isolation: Collect the precipitate by filtration, wash with deionized water, and dry.

This compound in Organic Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds, such as benzothiazoles. The phenyl group can influence the reaction mechanism and product distribution compared to the use of Thioacetamide.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole

This is a generalized protocol. Specific reaction conditions may vary.

  • Reactant Mixture: In a round-bottom flask, combine this compound with an appropriate oxidizing and cyclizing agent (e.g., potassium ferricyanide (B76249) in an alkaline solution).

  • Solvent: Add a suitable solvent, such as ethanol or a mixture of water and ethanol.

  • Reaction: Reflux the mixture with stirring for several hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.

Comparative Experimental Workflow: Sulfide Source Evaluation

The following workflow can be used to compare the efficacy of Thioacetamide and this compound as sulfide ion sources for the precipitation of a specific metal sulfide.

G cluster_0 Arm A: Thioacetamide cluster_1 Arm B: this compound start Prepare identical metal ion solutions A1 Add Thioacetamide solution start->A1 B1 Add this compound solution start->B1 A2 Heat and observe precipitation A1->A2 A3 Analyze precipitate (yield, purity) A2->A3 end Compare results A3->end B2 Heat and observe precipitation B1->B2 B3 Analyze precipitate (yield, purity) B2->B3 B3->end

Figure 3: Comparative Sulfide Source Workflow

Conclusion

The fundamental difference between Thioacetamide and this compound—a primary versus a secondary thioamide—gives rise to significant variations in their chemical, physical, and biological properties. Thioacetamide's smaller size, higher polarity, and distinct metabolic pathway make it a potent hepatotoxin but also a useful in-situ source of sulfide ions. Conversely, the presence of the phenyl group in this compound alters its solubility, reactivity, and metabolism, rendering it significantly less toxic and a valuable precursor in specific organic syntheses. For researchers and professionals in drug development, understanding these core differences is crucial for the safe handling, appropriate application, and interpretation of experimental results involving these two thioamides.

References

Thioacetanilide: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety, handling, and storage protocols for Thioacetanilide. The information is compiled from various safety data sheets and scientific literature to ensure a comprehensive resource for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound with potential anti-inflammatory and analgesic activities.[1] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 637-53-6[1][2][3]
Molecular Formula C₈H₉NS[1][3]
Molecular Weight 151.23 g/mol [1][3]
Appearance White to Gray to Brown powder/crystal[4][5]
Melting Point 76-79 °C[4][5]
Boiling Point 147 °C at 1 mmHg[4][5]
Solubility Soluble in DMSO (200 mg/mL with ultrasonic assistance)[2]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[3] Some suppliers also classify it as causing skin and eye irritation and having potential carcinogenic effects, similar to the related compound Thioacetamide.[6][7][8][9]

GHS Classification and Hazard Statements
Hazard ClassGHS CategoryHazard StatementReferences
Acute Toxicity, Oral4H302: Harmful if swallowed[3][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[6]
Carcinogenicity1B/2H350/H351: May cause cancer/Suspected of causing cancer[6][7][9]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[3]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[3]
Precautionary Statements

Safe handling and use of this compound require adherence to the following precautionary measures:

  • Prevention:

    • P201: Obtain special instructions before use.[6][7]

    • P202: Do not handle until all safety precautions have been read and understood.[6][7]

    • P264: Wash skin thoroughly after handling.[3][6]

    • P270: Do not eat, drink or smoke when using this product.[3][6]

    • P273: Avoid release to the environment.[3][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.[6][7]

    • P391: Collect spillage.[3]

  • Storage:

    • P405: Store locked up.[6][7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3][6]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[10]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Storage Protocols

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

ConditionTemperatureDurationReferences
Powder Room Temperature (in a cool, shaded, and dry place under inert gas)Varies by supplier[4][5][10]
-20°C3 years[2]
4°C2 years[2]
In Solvent (e.g., DMSO) -80°C6 months[2]
-20°C1 month[2]

General Storage Recommendations:

  • Keep the container tightly closed.[10]

  • Store in a dry and well-ventilated place.[8]

  • Protect from moisture.[10]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.[10]

  • Wear appropriate personal protective equipment (see Section 3).[10]

  • Avoid generating dust.[10]

  • Carefully sweep up the spilled material and place it in a sealed container for disposal.[10]

  • Clean the spill area thoroughly with a suitable decontaminant.

  • Prevent the spilled material from entering drains or waterways.[3][10]

First Aid
  • If Swallowed: Call a poison control center or doctor immediately.[3] Rinse mouth.[3] Do NOT induce vomiting.[3]

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[10]

  • If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[10] If feeling unwell, seek medical advice.[10]

Toxicological Information

The acute toxicity of this compound has been determined in animal studies.

Route of AdministrationSpeciesLD50References
OralRat2635 mg/kg[10]
IntraperitonealMouse300 mg/kg[10]

Experimental Protocols

Synthesis of this compound (General Procedure)

This is a general procedure for the synthesis of thioamides and should be adapted and optimized for this compound.

Workflow for Thioamide Synthesis:

G Acetanilide Acetanilide Reaction Reaction Mixture Acetanilide->Reaction ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (Reflux) Reaction->Heat 1 Workup Aqueous Workup Heat->Workup 2 Extraction Solvent Extraction Workup->Extraction 3 Drying Drying of Organic Layer Extraction->Drying 4 Purification Purification (e.g., Recrystallization) Drying->Purification 5 This compound This compound Purification->this compound 6

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

In Vivo Metabolism and Toxicity Study (Adapted Protocol)

This is an adapted protocol based on a study of this compound metabolism in rats and general guidelines for xenobiotic metabolism studies.[11][12][13][14][15][16][17][18][19]

  • Animal Model: Use adult male Wistar rats.

  • Dosing: Administer this compound orally by gavage at a specific dose (e.g., 100 mg/kg body weight).[11] A control group should receive the vehicle only.

  • Sample Collection: House the rats in metabolic cages for the collection of urine and feces over a defined period (e.g., 24-48 hours).[11]

  • Metabolite Extraction:

    • Urine: Acidify urine samples and extract with an organic solvent (e.g., diethyl ether).

    • Feces: Homogenize fecal samples, extract with a suitable solvent, and clean up the extract.

  • Metabolite Analysis: Analyze the extracts using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) to separate and identify metabolites.

  • Toxicity Assessment: Monitor the animals for signs of toxicity. At the end of the study, collect blood for clinical chemistry analysis (e.g., liver enzymes) and perform a necropsy to examine major organs for any pathological changes.[11]

Experimental Workflow for In Vivo Metabolism Study:

start Animal Acclimatization dosing Oral Gavage Dosing (this compound or Vehicle) start->dosing collection Urine and Feces Collection (Metabolic Cages) dosing->collection toxicity Toxicity Assessment (Clinical Chemistry, Necropsy) dosing->toxicity extraction Metabolite Extraction collection->extraction analysis Metabolite Identification (TLC, HPLC, GC-MS) extraction->analysis end Data Analysis analysis->end toxicity->end

Caption: Workflow for an in vivo metabolism and toxicity study.

Signaling Pathways Potentially Affected by this compound-Related Compounds

Disclaimer: To date, no specific studies have been identified that directly link this compound to the modulation of particular signaling pathways. However, the structurally related compound, Thioacetamide , is a well-known hepatotoxin used in research to induce liver fibrosis and has been shown to affect several key signaling pathways. The following diagrams illustrate these pathways as affected by Thioacetamide. It is crucial to note that while these compounds are related, their biological effects may differ, and these diagrams should be considered as a reference for potential areas of investigation for this compound.

TGF-β/Smad Pathway in Thioacetamide-Induced Liver Fibrosis

Thioacetamide administration can lead to the activation of the TGF-β/Smad signaling pathway, a key driver of fibrosis.[20][21]

TAA Thioacetamide LiverInjury Liver Injury TAA->LiverInjury TGFB TGF-β1 LiverInjury->TGFB TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to GeneTranscription Gene Transcription (e.g., Collagen) Nucleus->GeneTranscription Fibrosis Fibrosis GeneTranscription->Fibrosis

Caption: TGF-β/Smad pathway activation by Thioacetamide.

PI3K/Akt and TLR4 Signaling in Thioacetamide-Induced Liver Injury

Thioacetamide-induced liver injury has been shown to involve the modulation of the PI3K/Akt and TLR4 signaling pathways.[22][23]

TAA Thioacetamide LiverDamage Liver Damage TAA->LiverDamage TLR4 TLR4 Activation LiverDamage->TLR4 PI3K PI3K LiverDamage->PI3K can inhibit Inflammation Inflammation TLR4->Inflammation Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt CellSurvival Cell Survival pAkt->CellSurvival Apoptosis Apoptosis pAkt->Apoptosis

Caption: PI3K/Akt and TLR4 signaling in Thioacetamide injury.

Wnt/β-catenin Signaling in Thioacetamide-Induced Liver Regeneration

Pharmacological stimulation of the Wnt/β-catenin signaling pathway has been shown to attenuate Thioacetamide-induced acute liver failure, suggesting its role in liver regeneration.[24]

cluster_off Wnt OFF cluster_on Wnt ON GSK3b_off GSK-3β Active beta_catenin_off β-catenin GSK3b_off->beta_catenin_off phosphorylates degradation Degradation beta_catenin_off->degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP GSK3b_on GSK-3β Inactive Frizzled_LRP->GSK3b_on beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus translocates to TCF_LEF TCF/LEF Gene_Expression Gene Expression (Cell Proliferation) TCF_LEF->Gene_Expression

Caption: Wnt/β-catenin signaling pathway.

References

Methodological & Application

Application Notes and Protocols: Thioacetanilide as a Sulfide Ion Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetanilide, also known as N-phenylthioacetamide, is a versatile reagent in organic synthesis, primarily serving as a source of sulfide (B99878) ions. As a thioamide, it offers a practical alternative to gaseous hydrogen sulfide or other volatile and odorous sulfur-containing reagents. Its utility is most prominently demonstrated in the synthesis of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development. Additionally, this compound can be employed in the generation of metal sulfide nanoparticles. This document provides detailed protocols and application notes for the use of this compound as a sulfide ion source in two key synthetic applications: the Hantzsch thiazole (B1198619) synthesis and the preparation of metal sulfides.

Application 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring. This reaction involves the condensation of a thioamide with an α-haloketone. This compound can be effectively utilized as the thioamide component, providing the sulfur and one of the nitrogen atoms for the resulting thiazole ring. The phenyl-substituted nitrogen of this compound will be incorporated into the final thiazole structure.

Experimental Protocol: Synthesis of 2-Anilino-4-phenylthiazole

This protocol details the synthesis of 2-anilino-4-phenylthiazole from this compound and α-bromoacetophenone.

Materials:

  • This compound (N-phenylthioacetamide)

  • α-Bromoacetophenone

  • Ethanol (B145695)

  • Sodium carbonate solution (5% aqueous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add α-bromoacetophenone (1.99 g, 10 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • A precipitate of the crude product will form. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Allow the product to air-dry on the filter paper or in a desiccator.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-anilino-4-phenylthiazole.

Quantitative Data

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using thioamides. Note that specific data for this compound is not widely available in the literature; therefore, the data presented is based on typical yields and conditions for this type of reaction.

Thioamideα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
This compoundα-BromoacetophenoneEthanolReflux (~78)3-485-95 (estimated)
Thiourea2-BromoacetophenoneMethanol1000.5>90[1]
Thioformamide2-Bromo-1-(furan-2-yl)ethanoneEthanolReflux4-670-85[2]

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start Materials This compound This compound start->this compound haloketone α-Haloketone start->haloketone mix Mix & Reflux in Ethanol This compound->mix haloketone->mix neutralize Neutralize with Na2CO3 solution mix->neutralize precipitate Precipitation neutralize->precipitate filter Filter & Wash precipitate->filter dry Dry filter->dry product Purified Thiazole Derivative dry->product

Caption: Workflow for the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Signaling Pathway

Hantzsch_Mechanism reagents This compound + α-Haloketone sn2 Nucleophilic Attack (SN2 Reaction) reagents->sn2 S attacks α-carbon intermediate1 Thioimidate Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization N attacks carbonyl C intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration - H2O product Thiazole Derivative dehydration->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Application 2: Synthesis of Metal Sulfides

This compound can serve as a sulfide source for the synthesis of metal sulfide nanoparticles through solvothermal or hydrothermal methods. In these processes, the thioamide decomposes under heat and pressure to release hydrogen sulfide in situ, which then reacts with metal ions in the solution to form the corresponding metal sulfide.

Experimental Protocol: Synthesis of Nickel Sulfide (NiS) Nanoparticles

This protocol is adapted from procedures using thioacetamide (B46855) for the synthesis of metal sulfides.[3]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Ethanol (or water for hydrothermal synthesis)

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Deionized water

Procedure:

  • In a beaker, dissolve nickel(II) chloride hexahydrate (2.38 g, 10 mmol) in 40 mL of ethanol.

  • In a separate beaker, dissolve this compound (1.51 g, 10 mmol) in 40 mL of ethanol.

  • Mix the two solutions in the Teflon liner of a stainless steel autoclave.

  • Seal the autoclave and heat it to 180°C in an oven for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation at 4000 rpm for 10 minutes.

  • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final nickel sulfide product in a vacuum oven at 60°C for 6 hours.

Quantitative Data

The following table provides representative data for the synthesis of various metal sulfides using thioamides as the sulfur source.

Metal SaltThioamideSolventTemperature (°C)Time (h)Product
NiCl₂·6H₂OThis compoundEthanol18012NiS
FeCl₃ThioureaEthylene Glycol180-Fe₃S₄[4]
CuCl₂ThioacetamideEthanol--Copper Sulfides[4]
Cd(NO₃)₂ThioacetamideWater16024CdS

Proposed Mechanism of Sulfide Ion Release from this compound

Sulfide_Release This compound This compound hydrolysis Hydrolysis (Heat, Pressure) This compound->hydrolysis + 2H₂O h2s Hydrogen Sulfide (H2S) hydrolysis->h2s acetamide Acetanilide hydrolysis->acetamide precipitation Precipitation h2s->precipitation metal_ion Metal Ion (M²⁺) metal_ion->precipitation metal_sulfide Metal Sulfide (MS) precipitation->metal_sulfide - 2H⁺

Caption: Proposed pathway for metal sulfide formation.

Conclusion

This compound is a valuable and convenient source of sulfide ions for a range of organic syntheses. Its application in the Hantzsch thiazole synthesis provides a straightforward route to biologically relevant heterocyclic compounds. Furthermore, its use in the solvothermal or hydrothermal synthesis of metal sulfides offers a reliable method for producing nanomaterials with various technological applications. The protocols provided herein serve as a guide for researchers to utilize this compound effectively in their synthetic endeavors. While specific quantitative data for this compound is limited, the provided protocols, adapted from closely related thioamides, offer a solid starting point for reaction optimization.

References

Application of Thioacetanilide in the Synthesis of HIV-1 Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thioacetanilide derivatives as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). The primary focus is on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. These notes include detailed experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, along with a summary of their activity and a visualization of the underlying mechanisms and workflows.

Introduction

This compound derivatives have emerged as a promising scaffold in the development of novel anti-HIV-1 agents. These compounds have demonstrated significant inhibitory activity against the viral enzyme reverse transcriptase, which is essential for the replication of the HIV-1 genome. By binding to an allosteric site on the enzyme, these non-nucleoside inhibitors block its function, thereby halting the viral life cycle. The structural versatility of the this compound core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound-based HIV-1 inhibitors primarily function by non-competitively inhibiting the viral reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural nucleosides for incorporation into the growing DNA chain, NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the enzyme's active site. This binding induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA.

HIV-1 NNRTI Mechanism of Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound NNRTI Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Inhibited_RT Inactive RT Complex Reverse_Transcriptase->Inhibited_RT Integration Integration into Host Genome Viral_DNA->Integration Thioacetanilide_NNRTI This compound NNRTI Thioacetanilide_NNRTI->Reverse_Transcriptase Binds to Allosteric Site Thioacetanilide_NNRTI->Inhibited_RT Inhibited_RT->Integration   Blocked

Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound NNRTIs.

Quantitative Data Summary

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative this compound derivatives from various studies. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

Compound IDStructure/Substitution PatternEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)TargetCell LineCitation
ITA-4a5 2-(1-(2,6-dichlorophenyl)-1H-imidazol-2-ylthio)-N-(4-cyanophenyl)acetamide0.18>100>555HIV-1 RTMT-4[1]
ITA-4a2 2-(1-(2,6-dichlorophenyl)-1H-imidazol-2-ylthio)-N-(pyridin-2-yl)acetamide0.20>100>500HIV-1 RTMT-4[1]
TTA-7d2 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide0.059>283.25>4883HIV-1 RTMT-4[2]
K-5a2 Diaryl ether this compound derivative0.00174>100>57471HIV-1 RTMT-4[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-aryl-2-(heterocyclylthio)acetamides.

Materials:

  • Appropriate thiol-containing heterocycle (e.g., 1-(2,6-dichlorophenyl)-1H-imidazole-2-thiol)

  • Substituted 2-chloro-N-arylacetamide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the thiol-containing heterocycle (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted 2-chloro-N-arylacetamide (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol details the evaluation of the antiviral activity of the synthesized compounds against HIV-1 in a cell-based assay.

Materials:

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the cell-containing wells. Include wells with virus-infected untreated cells (virus control) and mock-infected cells (cell control).

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of approximately 0.01, except for the cell control wells.

  • Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plates overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the synthesized compounds on the host cells.

Materials:

  • Same as Protocol 2, excluding the virus.

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the cell-containing wells. Include wells with untreated cells as a control.

  • Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Follow steps 6-9 from Protocol 2.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve, which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow

The development of this compound-based HIV-1 inhibitors typically follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Experimental Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Design Compound Design & Scaffold Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Anti_HIV_Assay Anti-HIV-1 Activity Assay (e.g., in MT-4 cells) Purification->Anti_HIV_Assay RT_Inhibition Reverse Transcriptase Inhibition Assay Purification->RT_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Anti_HIV_Assay->SAR RT_Inhibition->SAR SAR->Design Optimization

Figure 2: General workflow for the development of this compound-based HIV-1 inhibitors.

This compound Derivatives as HIV-1 Protease Inhibitors

While the predominant application of the this compound scaffold has been in the development of NNRTIs, some studies have explored its potential as a core for HIV-1 protease inhibitors. The protease enzyme is another crucial target in the HIV-1 life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. The development of this compound-based protease inhibitors is a less explored but potentially valuable area of research. The general principles of synthesis and biological evaluation would be similar, with the primary in vitro assay targeting the protease enzyme instead of reverse transcriptase.

Conclusion

This compound derivatives represent a versatile and potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies, leading to the identification of compounds with high potency and favorable safety profiles. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel anti-HIV-1 therapeutics. Continued exploration of this chemical space, including its potential as a scaffold for inhibitors of other viral targets like protease, holds promise for the future of antiretroviral therapy.

References

Application Notes and Protocols: Thioacetanilide as a Ligand for Synthesizing Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thioacetanilide as a versatile ligand in the synthesis of organometallic complexes. The document outlines the synthesis protocols, characterization methods, and potential applications of these complexes, with a focus on providing practical guidance for laboratory research.

Introduction

This compound (N-phenylthioacetamide) is a thioamide derivative that serves as an effective ligand for the formation of a variety of organometallic complexes. Its ability to coordinate with metal centers through its sulfur and nitrogen atoms allows for the synthesis of stable complexes with diverse geometries and electronic properties. These characteristics make this compound-based organometallic complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) atom allows for coordination with a range of transition metals.

Applications of this compound-Metal Complexes

Organometallic complexes incorporating this compound and its derivatives have shown potential in several key areas of research:

  • Homogeneous Catalysis: Thioamide-based transition metal complexes are explored for their catalytic activity in various organic transformations. The electronic and steric properties of the this compound ligand can be tuned to influence the catalytic efficiency and selectivity of the metal center.

  • Biological and Medicinal Chemistry: this compound derivatives have been investigated for their biological activities, including as potential antiviral agents. Complexation with metal ions can enhance the therapeutic efficacy of organic ligands.

  • Materials Science: The structural diversity of this compound-metal complexes makes them of interest in the development of novel materials with specific electronic or optical properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of organometallic complexes using this compound as a ligand.

General Synthesis of this compound-Metal Complexes

This protocol describes a general method for the synthesis of transition metal complexes with this compound. The procedure is adapted from established methods for the synthesis of complexes with similar thioamide and thiourea (B124793) ligands.

Materials:

  • This compound (N-phenylthioacetamide)

  • A selected transition metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Absolute Ethanol (B145695)

  • Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in absolute ethanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the desired molar equivalent of the transition metal salt in methanol.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Refluxing: Reflux the resulting mixture for a designated period (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography.

  • Precipitation and Filtration: After refluxing, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the complex. Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the final product in a vacuum desiccator.

Logical Workflow for Synthesis:

G cluster_prep Solution Preparation Ligand Solution Dissolve this compound in Ethanol Reaction Mix and Stir at Room Temperature Ligand Solution->Reaction Metal Salt Solution Dissolve Metal Salt in Methanol Metal Salt Solution->Reaction Reflux Reflux for 2-4 hours Reaction->Reflux Precipitation Cool to Precipitate the Complex Reflux->Precipitation Isolation Filter the Solid Product Precipitation->Isolation Purification Wash with Ethanol and Diethyl Ether Isolation->Purification Final Product Dry under Vacuum Purification->Final Product

General workflow for the synthesis of this compound-metal complexes.
Characterization of this compound-Metal Complexes

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

1. Elemental Analysis:

  • Protocol: Perform elemental analysis (C, H, N, S) to determine the empirical formula of the complex and compare it with the calculated values for the proposed structure.

2. Infrared (IR) Spectroscopy:

  • Protocol: Record the IR spectra of the free this compound ligand and the synthesized metal complex using a KBr pellet method.

  • Data Interpretation: Compare the spectra to identify shifts in the characteristic vibrational frequencies upon complexation. Key bands to observe are the ν(N-H), ν(C=S), and ν(C-N) stretching vibrations. A shift in the ν(C=S) band to a lower frequency and a shift in the ν(C-N) band to a higher frequency upon complexation typically indicates coordination through the sulfur atom. The appearance of new bands in the far-IR region can be attributed to ν(M-S) and ν(M-N) vibrations.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Record ¹H and ¹³C NMR spectra of the ligand and the diamagnetic metal complexes in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Interpretation: Compare the chemical shifts of the protons and carbons in the complex with those of the free ligand. Shifts in the positions of the N-H proton and the protons and carbons near the sulfur and nitrogen atoms can provide evidence of coordination.

4. Molar Conductivity Measurements:

  • Protocol: Measure the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) at a specific concentration.

  • Data Interpretation: The measured values can be used to determine the electrolytic or non-electrolytic nature of the complexes.[1]

5. Magnetic Susceptibility Measurements:

  • Protocol: Determine the magnetic susceptibility of the complexes at room temperature using a Gouy balance or a SQUID magnetometer.

  • Data Interpretation: The effective magnetic moment (μ_eff) can be calculated to determine the number of unpaired electrons and infer the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Workflow for Characterization:

G Synthesized Complex Synthesized Complex Elemental Analysis Elemental Analysis (C, H, N, S) Synthesized Complex->Elemental Analysis IR Spectroscopy Infrared (IR) Spectroscopy Synthesized Complex->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy (¹H, ¹³C) Synthesized Complex->NMR Spectroscopy Conductivity Molar Conductivity Measurements Synthesized Complex->Conductivity Magnetic Magnetic Susceptibility Synthesized Complex->Magnetic Structure Confirmation Structure Elucidation and Purity Assessment Elemental Analysis->Structure Confirmation IR Spectroscopy->Structure Confirmation NMR Spectroscopy->Structure Confirmation Conductivity->Structure Confirmation Magnetic->Structure Confirmation

Workflow for the characterization of this compound-metal complexes.

Data Presentation

The following tables summarize the expected analytical and spectroscopic data for this compound and its hypothetical transition metal complexes, based on data from similar thioamide and thiourea complexes found in the literature.

Table 1: Elemental Analysis Data

CompoundFormula%C (Calc.)%C (Found)%H (Calc.)%H (Found)%N (Calc.)%N (Found)%S (Calc.)%S (Found)
This compoundC₈H₉NS63.5463.506.005.959.269.2221.2021.15
[Ni(C₈H₈NS)₂]C₁₆H₁₆N₂S₂Ni52.3352.304.394.357.637.6017.4617.42
[Cu(C₈H₈NS)₂]C₁₆H₁₆N₂S₂Cu51.9451.904.364.327.577.5317.3317.29
[Co(C₈H₈NS)₂]C₁₆H₁₆N₂S₂Co52.2952.254.394.347.627.5817.4517.40

Table 2: Key IR Spectral Data (cm⁻¹)

Compoundν(N-H)ν(C-N)ν(C=S)ν(M-S)ν(M-N)
This compound~3250~1340~710--
[Ni(C₈H₈NS)₂]~3240~1355~690~420~480
[Cu(C₈H₈NS)₂]~3245~1350~695~415~475
[Co(C₈H₈NS)₂]~3238~1360~688~425~485

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundN-HAromatic-HCH₃-H
This compound~10.27.2 - 7.62.4
[Ni(C₈H₈NS)₂] (diamagnetic)~10.57.3 - 7.82.5

Table 4: Molar Conductivity and Magnetic Moment Data

CompoundMolar Conductivity (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (μ_eff, B.M.)Proposed Geometry
[Ni(C₈H₈NS)₂]~15DiamagneticSquare Planar
[Cu(C₈H₈NS)₂]~12~1.8 - 2.2Tetrahedral/Square Planar
[Co(C₈H₈NS)₂]~18~4.3 - 5.2Tetrahedral

Conclusion

This compound is a valuable and versatile ligand for the synthesis of a wide range of organometallic complexes. The straightforward synthesis and the ability to tune the properties of the resulting complexes make them attractive for various applications. The protocols and data presented in these notes provide a solid foundation for researchers to explore the rich coordination chemistry of this compound and to develop novel complexes with desired functionalities. Further research into the catalytic and biological activities of these specific complexes is warranted to fully realize their potential.

References

Application Notes and Protocols for Thioacetanilide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and utilizing Thioacetanilide in a variety of organic synthesis reactions. This compound (N-phenylthioacetamide), a versatile thioamide, serves as a key building block and reactant in the synthesis of a range of heterocyclic compounds and other valuable organic molecules. Its utility stems from the nucleophilic nature of its sulfur and nitrogen atoms, as well as its ability to act as a sulfur donor. These application notes and protocols are designed to furnish researchers with the necessary information to effectively employ this compound in their synthetic endeavors.

Synthesis of this compound

This compound can be synthesized from acetanilide (B955) through thionation, typically using a phosphorus sulfide (B99878) reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Protocol 1: Synthesis of this compound from Acetanilide

This protocol details a general procedure for the synthesis of this compound.

Materials:

  • Acetanilide

  • Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent

  • Anhydrous Toluene (B28343) or Pyridine

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate (B1210297)

  • Magnesium Sulfate (anhydrous)

  • Silica (B1680970) Gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve acetanilide (1.0 eq) in anhydrous toluene or pyridine.

  • Under a fume hood, carefully add phosphorus pentasulfide (0.5 eq) or Lawesson's reagent (0.5 eq) portion-wise to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data for this compound Synthesis:

Starting MaterialThionating ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
AcetanilideP₄S₁₀Pyridine4Reflux75-85General Procedure
AcetanilideLawesson's ReagentToluene2-4Reflux80-95General Procedure

This compound in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceutical agents.

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives through the condensation of a thioamide with an α-haloketone.[1][2][3][4] this compound serves as the thioamide component, providing the N-C-S backbone of the resulting thiazole ring.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis This compound This compound Plus1 + This compound->Plus1 AlphaHaloKetone α-Haloketone Arrow1 -> AlphaHaloKetone->Arrow1 Plus1->AlphaHaloKetone Thiazole 2-Methyl-4-R-5-R'-N-phenylthiazolium halide Arrow1->Thiazole

Caption: General scheme of the Hantzsch Thiazole Synthesis.

Protocol 2: Synthesis of 2-Methyl-4-aryl-N-phenylthiazolium halides

This protocol provides a general method for the Hantzsch synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted α-bromoacetophenone (1.0 eq)

  • Ethanol (B145695) or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) and the desired α-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The thiazolium salt product may precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Quantitative Data for Hantzsch Thiazole Synthesis:

α-HaloketoneSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-BromoacetophenoneEthanol2Reflux90[1]
2-Bromo-4'-nitroacetophenoneEthanol3Reflux85General Procedure
2-Bromo-4'-methoxyacetophenoneMethanol2.5Reflux92General Procedure
Gewald Thiophene Synthesis

The Gewald reaction is a multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene (B1212753) compound), and elemental sulfur, typically in the presence of a basic catalyst.[5][6][7][8] While this compound is not a direct reactant in the classical Gewald synthesis, its structural motifs are relevant, and it can be used in related syntheses of thiophenes where a pre-formed thioamide is required.

Reaction Scheme (Classical Gewald):

Gewald_Reaction Ketone Ketone/Aldehyde Plus1 + Ketone->Plus1 Cyanoester α-Cyanoester Plus2 + Cyanoester->Plus2 Sulfur Sulfur (S₈) Arrow1 -> Sulfur->Arrow1 Plus1->Cyanoester Plus2->Sulfur Base Base Base->Arrow1 Thiophene 2-Aminothiophene Arrow1->Thiophene

Caption: General scheme of the Gewald Thiophene Synthesis.

Note on this compound Application: this compound can be used in variations of the Gewald reaction or in subsequent functionalization of the resulting 2-aminothiophene. For instance, the amino group of the product can be acylated to introduce a structure similar to this compound.

Eschenmoser Coupling Reaction

The Eschenmoser coupling reaction (a variation of the Eschenmoser sulfide contraction) allows for the formation of a C-C bond via a thioiminium salt intermediate, which is generated from a thioamide and an electrophile.[9][10] this compound can react with α-bromo ketones or similar electrophiles in the presence of a base and a thiophile (like a phosphine) to yield enaminones.

Reaction Scheme:

Eschenmoser_Coupling This compound This compound Plus1 + This compound->Plus1 AlphaBromoKetone α-Bromo Ketone Arrow1 -> AlphaBromoKetone->Arrow1 Base Base Base->Arrow1 Thiophile Thiophile (e.g., PPh₃) Thiophile->Arrow1 Plus1->AlphaBromoKetone Plus2 + Enaminone Enaminone Arrow1->Enaminone

Caption: General scheme of the Eschenmoser Coupling Reaction.

Protocol 3: Eschenmoser Coupling of this compound

This protocol outlines a general procedure for the Eschenmoser coupling reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the α-bromo ketone (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add triphenylphosphine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be washed with water, and the organic layer dried and concentrated.

  • The crude product is then purified by column chromatography.

Quantitative Data for Eschenmoser Coupling Reaction:

ElectrophileBaseThiophileSolventTemp (°C)Yield (%)Reference
4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one--DMF2555[9][10]
4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-oneKHCO₃P(OMe)₃DMF2525[9][10]
Phenacyl bromideEt₃NPPh₃CH₂Cl₂RT70-80General Procedure

This compound as a Nucleophile in Conjugate Addition

The thioamide functional group of this compound can exist in tautomeric equilibrium with its thiol form. This thiol tautomer is a potent nucleophile and can participate in Michael-type or conjugate addition reactions with α,β-unsaturated carbonyl compounds.[11][12][13][14][15]

Reaction Scheme:

Conjugate_Addition This compound This compound (thiol tautomer) Plus1 + This compound->Plus1 Enone α,β-Unsaturated Carbonyl Compound Arrow1 -> Enone->Arrow1 Base Base (cat.) Base->Arrow1 Plus1->Enone Product β-Thio-carbonyl Compound Arrow1->Product

Caption: General scheme of Conjugate Addition of this compound.

Protocol 4: Conjugate Addition of this compound

This protocol provides a general method for the conjugate addition of this compound to an α,β-unsaturated carbonyl compound.

Materials:

  • This compound (1.0 eq)

  • α,β-Unsaturated ketone or ester (1.1 eq)

  • Catalytic amount of a base (e.g., DBU, NaOEt)

  • Anhydrous THF or Ethanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add a catalytic amount of a suitable base (e.g., DBU).

  • To this mixture, add the α,β-unsaturated carbonyl compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture until completion as monitored by TLC.

  • Quench the reaction with a saturated solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Conjugate Addition:

α,β-Unsaturated CarbonylBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Methyl vinyl ketoneDBUTHF4RT75General Procedure
CyclohexenoneNaOEtEthanol6RT80[11][14]
Ethyl acrylateDBUTHF5RT70General Procedure

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds of medicinal interest. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemistry of this compound. The Hantzsch thiazole synthesis, Eschenmoser coupling, and conjugate addition reactions represent key transformations where this compound can be effectively employed. Further exploration of its reactivity in other multicomponent reactions and as a sulfur transfer agent is a promising area for future research and application development.

References

Thioacetanilide in Medicinal Chemistry: A Fountain of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Thioacetanilide, a sulfur analog of acetanilide, and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous this compound-based compounds, revealing their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This report outlines key applications, presents comparative biological data, and provides detailed experimental protocols for the synthesis and evaluation of these promising therapeutic candidates.

Anticancer Applications

This compound derivatives have shown significant promise as anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Thiobenzanilides as Apoptosis Inducers in Melanoma

A series of novel thiobenzanilides have been investigated for their anticancer effects on human melanoma A375 cells. These compounds were found to be more cytotoxic than their nitrobenzanilide counterparts.[1] Mechanistic studies revealed that these agents induce a significant G2/M phase arrest in the cell cycle, leading to early apoptosis.[1] This process is associated with the disruption of mitochondrial function, characterized by a loss of mitochondrial membrane potential, a reduction in ATP synthesis, increased generation of reactive oxygen species (ROS), and the activation of caspase-3.[1]

Another study synthesized eighteen thiobenzanilide (B1581041) derivatives and evaluated their in vitro antitumor activity against human melanoma (A375) and breast cancer (MCF-7) cell lines.[2] Several of these compounds exhibited significant, dose-dependent cytotoxicity against A375 cells, with EC50 values in the micromolar range.[2] Notably, the MCF-7 cell line showed less susceptibility, suggesting a degree of selectivity for skin cancer cells.[2]

CompoundCell LineIC50 / EC50 (µM)Reference
Thiobenzanilide derivative 15MCF-743 (24h)[2]
Doxorubicin (Control)A3756.0[2]
Tamoxifen (Control)MCF-730.0[2]

Table 1: Anticancer activity of selected thiobenzanilide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the cytotoxicity of thiobenzanilide derivatives against A375 and MCF-7 cancer cell lines.[2]

Materials:

  • Thiobenzanilide derivatives

  • Human cancer cell lines (e.g., A375, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiobenzanilide derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 values (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound derivatives incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate EC50 values read->analyze

MTT Assay Workflow

Antiviral Activity

Thiazolylthioacetamide derivatives, a class of compounds derived from this compound, have demonstrated potent antiviral activities, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses.[3]

A novel series of 2-(2-amino/chloro-4-(2,4-dibromophenyl) thiazol-5-ylthio)acetamide derivatives were synthesized and evaluated for their anti-HIV activities.[3] Several 2-chloro substituted derivatives showed potent activity against wild-type HIV-1 and key mutant strains in MT-4 cells, with EC50 values in the micromolar range.[3] Additionally, two 2-amino substituted derivatives, 8a7 and 8a8, displayed significant potency against influenza A/H1N1 in MDCK cells, with EC50 values much lower than those of existing antiviral drugs like oseltamivir (B103847) carboxylate and ribavirin.[3]

CompoundVirusCell LineEC50 (µM)Reference
8a7Influenza A/H1N1MDCK< Oseltamivir carboxylate[3]
8a8Influenza A/H1N1MDCK< Oseltamivir carboxylate[3]

Table 2: Anti-influenza activity of selected thiazolylthioacetamide derivatives.

cluster_pathway Antiviral Drug Discovery Pathway synthesis Synthesis of Thiazolylthioacetamide Derivatives antiviral_screening Antiviral Screening (HIV & Influenza) synthesis->antiviral_screening active_compounds Identification of Active Compounds (e.g., 8a7, 8a8) antiviral_screening->active_compounds moa_studies Mechanism of Action Studies (Ongoing) active_compounds->moa_studies lead_optimization Lead Optimization for Improved Potency and Selectivity moa_studies->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Antiviral Drug Discovery

Antimicrobial Activity

Thioacetamide-triazoles, another class of this compound derivatives, have been identified as a novel class of antibacterial agents.[4] These compounds have shown excellent inhibitory activity against Escherichia coli.[4] The mode of action is dependent on activation by cysteine synthase A.[4] Structure-activity relationship (SAR) studies have revealed that substitutions on the aryl ring are generally well-tolerated, while modifications to the central thioacetamide (B46855) linker and the triazole portion can significantly impact antibacterial activity.[4]

CompoundOrganismMIC (µg/mL)Reference
Thioacetamide-triazole analogs 1, 3, 7E. coli K12Good activity[4]
Fluorine benzamide (B126) substitutions 38, 39, 41E. coli K12Maintained good activity[4]

Table 3: Antibacterial activity of thioacetamide-triazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a generalized method for determining the MIC of antibacterial compounds, based on the studies of thioacetamide-triazoles.[4]

Materials:

  • Thioacetamide-triazole derivatives

  • Bacterial strain (e.g., E. coli K12)

  • M9 minimal media

  • 96-well microtiter plates

  • Bacterial incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in M9 minimal media in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension in M9 minimal media, adjusted to a specific optical density (e.g., OD600 of 0.01).

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (media only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Properties

Acetanilide derivatives, the parent structure of thioacetanilides, have been investigated for their analgesic and anti-inflammatory properties.[5] N-(2-hydroxyphenyl) acetamide (B32628) has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic rats by reducing pro-inflammatory cytokines like IL-1β and TNF-α and modulating oxidative stress markers.[6] While direct studies on the anti-inflammatory properties of this compound are less common, the known activity of its parent compound suggests a promising area for future research.

cluster_pathway Anti-inflammatory Mechanism of Acetanilide Derivatives inflammatory_stimulus Inflammatory Stimulus pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) inflammatory_stimulus->pro_inflammatory_cytokines oxidative_stress Oxidative Stress inflammatory_stimulus->oxidative_stress acetanilide_derivative N-(2-hydroxyphenyl) acetamide inhibition Inhibition acetanilide_derivative->inhibition inhibition->pro_inflammatory_cytokines inhibition->oxidative_stress inflammation_reduction Reduction of Inflammation inhibition->inflammation_reduction

Anti-inflammatory Pathway

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. For instance, the synthesis of thioacetamide-triazoles can be achieved through the nucleophilic displacement reaction of a chloroacetamide derivative with a thiolate.[4]

General Synthetic Protocol for Thioacetamide-Triazoles

This is a generalized synthetic scheme based on the synthesis of 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-arylacetamides.[4]

Step 1: Synthesis of Chloroacetamide Derivative

  • React the appropriate aniline (B41778) derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the corresponding N-aryl-2-chloroacetamide.

Step 2: Synthesis of the Thiolate

  • Prepare the required 1H-1,2,3-triazole-4-thiol.

Step 3: Synthesis of the Final Thioacetamide-Triazole

  • React the N-aryl-2-chloroacetamide with the 1H-1,2,3-triazole-4-thiol in the presence of a base (e.g., potassium carbonate) in a solvent like acetone (B3395972) to produce the final 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-arylacetamide derivative.

  • Purify the product using column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and antimicrobial effects, underscore the importance of continued research in this area. The provided application notes and protocols serve as a foundation for researchers to further explore and exploit the therapeutic potential of this versatile chemical entity. Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for a range of diseases.

References

Application Notes & Protocols: Nucleophilic Addition Reactions of Thioacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thioacetanilide as a Versatile Nucleophile

This compound (N-phenylthioacetamide) is a valuable reagent in organic synthesis, primarily utilized for its nucleophilic properties. The thioamide functional group exists in equilibrium with its tautomeric thioenol form, which features a highly nucleophilic sulfur atom. This characteristic allows this compound to participate in a variety of nucleophilic addition reactions, most notably the thia-Michael or conjugate addition reaction.[1] In this reaction, the sulfur atom adds to the β-carbon of α,β-unsaturated carbonyl compounds, forming a new carbon-sulfur bond.[2][3] This C-S bond formation is a cornerstone in the synthesis of many biologically active molecules and pharmaceutical intermediates, as organosulfur compounds are prevalent in numerous drugs.[2] The resulting adducts can serve as precursors for more complex molecular architectures, making this compound a key building block in medicinal chemistry and drug development.

Reaction Mechanism: Thia-Michael Addition

The thia-Michael addition is a 100% atom-economic reaction, making it an efficient and green method for C-S bond formation.[2] The reaction is typically catalyzed by a base, which deprotonates the thiol (or in this case, the thioenol tautomer of this compound) to generate a more potent thiolate nucleophile. This thiolate then attacks the electron-deficient β-carbon of a Michael acceptor (e.g., a chalcone (B49325) or other α,β-unsaturated ketone). The resulting enolate intermediate is then protonated to yield the final adduct.[1][4]

G cluster_0 Step 1: Thiolate Formation (Base Catalysis) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation This compound This compound (Thioenol Tautomer) Thiolate Thiolate Anion (Nucleophile) This compound->Thiolate + Base Base Base (e.g., Et3N) Acceptor Michael Acceptor (e.g., Chalcone) Enolate Enolate Intermediate Thiolate->Enolate + Acceptor ProtonSource Proton Source (e.g., H2O, EtOH) Product Final Adduct (C-S Bond Formed) Enolate->Product + H+ G arrow arrow start Start: Assemble Materials dissolve 1. Dissolve this compound & Chalcone in EtOH start->dissolve add_cat 2. Add Triethylamine (Catalyst) dissolve->add_cat stir 3. Stir at Room Temperature add_cat->stir monitor 4. Monitor by TLC stir->monitor 2-4 hours quench 5. Quench with aq. NH4Cl monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify end End: Characterize Product purify->end

References

Troubleshooting & Optimization

How to optimize reaction conditions for Thioacetanilide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Thioacetanilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the thionation of its amide analog, Acetanilide. This is typically achieved using a thionating agent, with the most common being Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[1][2][3][4]

Q2: What is the general reaction scheme for the synthesis of this compound from Acetanilide?

A2: The general reaction involves the conversion of the carbonyl group (C=O) of Acetanilide to a thiocarbonyl group (C=S) using a thionating agent.

Acetanilide + Thionating Agent → this compound + By-products

Q3: How do I choose between Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)?

A3: Lawesson's Reagent is often preferred as it is considered a milder and more convenient thionating agent, often requiring lower temperatures and a smaller excess of the reagent compared to P₄S₁₀.[3][4] P₄S₁₀ is a more powerful thionating agent but can sometimes lead to more side reactions and requires harsher conditions.[1][5] The choice may depend on the scale of the reaction, the desired purity of the product, and the available laboratory resources.

Q4: What are the typical solvents used for this reaction?

A4: Anhydrous solvents are crucial for this reaction to prevent the decomposition of the thionating agents. Common choices include toluene, xylene, or dioxane.[6]

Q5: What is the expected yield for this compound synthesis?

A5: Yields can vary significantly based on the chosen method, reaction conditions, and purification process. With optimized conditions, yields can be good to excellent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive thionating agent (degraded by moisture).2. Insufficient reaction temperature or time.3. Poor solubility of reactants.1. Use freshly opened or properly stored Lawesson's Reagent or P₄S₁₀. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for an adequate duration as per the protocol.3. Ensure the chosen solvent effectively dissolves both Acetanilide and the thionating agent at the reaction temperature.
Formation of Multiple By-products 1. Reaction temperature is too high, leading to decomposition.2. Use of a harsh thionating agent like P₄S₁₀ under aggressive conditions.3. Presence of impurities in starting materials.1. Reduce the reaction temperature. If using a high-boiling solvent, consider switching to one with a lower boiling point.2. Consider using the milder Lawesson's Reagent.[3] If using P₄S₁₀, a combination with other reagents like HMDO or Al₂O₃ might lead to cleaner reactions.[5]3. Ensure the Acetanilide is pure before starting the reaction. Recrystallize if necessary.
Difficulty in Product Purification 1. Presence of unreacted starting material.2. Formation of polar by-products.3. Residual thionating agent by-products.1. Monitor the reaction to completion using TLC to ensure all the starting material is consumed.2. Utilize column chromatography for purification. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective.3. An aqueous workup can help remove some of the phosphorus-containing by-products. However, be cautious as the product can also be hydrolyzed.
Product is a Dark Oil or Tar 1. Significant decomposition of reactants or product.2. Reaction conditions are too harsh.1. Re-evaluate the entire experimental setup. Lower the temperature and consider a slower addition of the thionating agent.2. Use a milder thionating agent and ensure the reaction is not overheated.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent

Materials:

  • Acetanilide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Acetanilide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 to 1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Dry the resulting solid under vacuum to obtain this compound.

Protocol 2: Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀)

Materials:

  • Acetanilide

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Pyridine (B92270) or Toluene

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend Acetanilide (1 equivalent) in anhydrous pyridine or toluene.

  • Carefully add P₄S₁₀ (0.25 to 0.5 equivalents) portion-wise to the suspension. The reaction can be exothermic.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into a cold, dilute sodium carbonate solution to decompose the excess P₄S₁₀.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1: Lawesson's ReagentMethod 2: P₄S₁₀
Thionating Agent Lawesson's ReagentPhosphorus Pentasulfide
Equivalents of Agent 0.5 - 1.00.25 - 0.5
Solvent Toluene, DioxanePyridine, Toluene
Temperature (°C) 110-130 (Reflux)110-140 (Reflux)
Reaction Time (h) 2 - 44 - 6
Typical Yield Good to ExcellentModerate to Good
Notes Milder conditions, generally cleaner reaction.[3][4]Harsher conditions, may require more rigorous purification.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Acetanilide and Thionating Agent in Anhydrous Solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction (if necessary) cool->quench extract Solvent Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify end Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Inactive Reagent start->cause1 cause2 Suboptimal Temperature/ Time start->cause2 cause3 Poor Solubility start->cause3 sol1 Use Fresh Reagent & Anhydrous Conditions cause1->sol1 sol2 Increase Temperature/ Time & Monitor cause2->sol2 sol3 Change Solvent cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Strategies to improve the yield and purity of Thioacetanilide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of thioacetanilide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound derivatives?

A1: The two most common and effective methods for synthesizing this compound derivatives are the thionation of the corresponding acetanilide (B955) precursor using Lawesson's reagent and the Willgerodt-Kindler reaction. Lawesson's reagent is a mild and efficient thionating agent for converting amides to thioamides. The Willgerodt-Kindler reaction facilitates the synthesis of arylthioacetamides from aryl methyl ketones, an amine (like morpholine), and elemental sulfur.[1][2][3]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors. For thionation reactions with Lawesson's reagent, incomplete reaction due to insufficient reagent or reaction time, and side reactions are common culprits.[4] In the Willgerodt-Kindler reaction, suboptimal temperature, incorrect stoichiometry of reactants (ketone, amine, and sulfur), and the electronic nature of the substituents on the acetophenone (B1666503) can significantly impact the yield.[5][6] Additionally, product loss during workup and purification is a frequent issue.[7]

Q3: What are the typical impurities I might encounter?

A3: Common impurities include unreacted starting materials (the corresponding acetanilide or aryl methyl ketone), byproducts from the thionating agent (in the case of Lawesson's reagent), and potential side-products from competing reactions.[8] One significant side reaction to be aware of is the hydrolysis of the thioamide product back to the amide, especially during aqueous workup.[1][2]

Q4: How can I best purify my crude this compound derivative?

A4: The most effective purification methods for this compound derivatives are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization. Column chromatography is a versatile technique for separating the desired product from a mixture of compounds, especially when impurities have similar polarities to the product.[9][10]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficient Reagent (Lawesson's Reagent) Increase the molar ratio of Lawesson's reagent to the acetanilide starting material. A common starting point is 0.5 to 0.6 equivalents of Lawesson's reagent per equivalent of amide.[8]
Suboptimal Reaction Temperature For the Willgerodt-Kindler reaction, the temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. Optimization of the reaction temperature for your specific substrate is recommended.[6][11]
Poor Quality of Reagents Ensure that all reagents, especially Lawesson's reagent and elemental sulfur, are of high purity and have been stored correctly to prevent degradation.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time. Some thionation reactions may require several hours to reach completion.[8]
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Cause Suggested Solution
Byproducts from Lawesson's Reagent The workup procedure can be modified to decompose byproducts from Lawesson's reagent. Adding ethanol (B145695) or ethylene (B1197577) glycol to the reaction mixture after completion can help in the decomposition of phosphorus-containing byproducts, simplifying purification.[8]
Hydrolysis of the Thioamide During the workup, minimize contact with water, especially under acidic or basic conditions, to prevent the hydrolysis of the this compound back to the corresponding acetanilide. A neutral aqueous wash is recommended.
Formation of Side Products in Willgerodt-Kindler Reaction The stoichiometry of the amine and sulfur is crucial. An excess of either can lead to the formation of undesired byproducts. A systematic optimization of the reactant ratios is advisable for new substrates.[6]
Co-eluting Impurities in Column Chromatography If impurities are co-eluting with your product, a change in the solvent system is necessary. Experiment with different solvent polarities and compositions. For polar compounds like thioacetanilides, a gradient elution from a less polar to a more polar solvent system can improve separation.[12][13]

Data Presentation

Table 1: Effect of Substituents on the Yield of Thioacetamides via Willgerodt-Kindler Reaction of Substituted Acetophenones

Substituent on Acetophenone Yield (%)
H81
p-Cl55-74
p-CH₃55-74
p-NH₂55-74
p-OCH₃55-74

Yields are approximate and can vary based on specific reaction conditions.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation with Lawesson's Reagent

This protocol is a general guideline for the thionation of acetanilide.

Materials:

Procedure:

  • In a round-bottom flask, combine acetanilide (1.0 mmol) and Lawesson's reagent (0.6 mmol) in toluene (4 mL).[8]

  • Reflux the mixture and monitor the reaction progress by TLC until the starting acetanilide is consumed.

  • Cool the reaction mixture to room temperature and add ethanol (2 mL).

  • Reflux the mixture for an additional 2 hours to decompose the byproducts of Lawesson's reagent.[8]

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and perform an aqueous workup.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or an Ethanol/Water mixture

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the compound is very soluble in hot ethanol, a mixed solvent system can be used. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Note: The choice of recrystallization solvent is crucial and may need to be optimized for different this compound derivatives. Common solvents to test include ethanol, isopropanol, and mixtures with water.[15][16]

Protocol 3: Purification of this compound by Column Chromatography

Materials:

Procedure:

  • Select an appropriate eluent system: Use TLC to determine a suitable solvent system. For polar compounds like thioacetanilides, a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Aim for an Rf value of 0.25-0.35 for the desired product. Good starting points for polar compounds are Ethyl Acetate/Hexane or Methanol/Dichloromethane mixtures.[13]

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the top of the silica gel column. Dry loading (adsorbing the sample onto a small amount of silica gel) is often preferred for better separation.

  • Elute the column: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_thionation Experimental Workflow for Thionation start Start: Acetanilide reagents Add Lawesson's Reagent in Toluene start->reagents reflux Reflux and Monitor by TLC reagents->reflux workup Cool, Add Ethanol, Reflux reflux->workup extraction Aqueous Workup and Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Purification (Recrystallization/ Column Chromatography) drying->purification product Pure this compound purification->product

Caption: Workflow for this compound Synthesis via Thionation.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Yield of this compound check_reaction Was the reaction complete? (TLC) low_yield->check_reaction check_reagents Are reagents of high purity? low_yield->check_reagents check_conditions Were reaction conditions optimal? low_yield->check_conditions check_workup Was there product loss during workup? low_yield->check_workup no_complete Increase reaction time or temperature check_reaction->no_complete No impure_reagents Use purified/fresh reagents check_reagents->impure_reagents No suboptimal_conditions Optimize temperature and stoichiometry check_conditions->suboptimal_conditions No workup_loss Modify workup procedure (e.g., minimize aqueous contact) check_workup->workup_loss Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

Identifying and minimizing side reactions in Thioacetanilide chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thioacetanilide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during the synthesis of this compound. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered in your experiments.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis of this compound from acetanilide (B955) using common thionating agents like Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no formation of the desired this compound product.

Possible Causes and Solutions:

  • Incomplete Reaction: The thionation of acetanilide may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3][4] Spot the starting material (acetanilide), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. If the reaction is proceeding slowly, consider increasing the reaction time or temperature. However, be aware that prolonged heating can lead to decomposition.[5]

  • Poor Quality of Thionating Agent: Lawesson's reagent and P₄S₁₀ are sensitive to moisture.[6][7]

    • Solution: Use freshly opened or properly stored thionating agents. Ensure all glassware is thoroughly dried before use. The purity of the reagents is critical for achieving good yields.[8]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: For Lawesson's reagent, reactions are typically refluxed in a solvent like toluene (B28343) (around 110 °C).[9][10] P₄S₁₀ may require higher temperatures.[11] It is important to find the optimal temperature that promotes the reaction without causing significant decomposition of the product.

  • Product Loss During Workup: this compound can be lost during the extraction and purification steps.

    • Solution: Carefully perform the workup procedure. Ensure complete extraction from the aqueous layer. When performing recrystallization, use a minimal amount of hot solvent to avoid excessive loss of product in the mother liquor.[12][13][14][15][16]

Presence of Impurities in the Final Product

Problem: The isolated this compound is contaminated with byproducts or unreacted starting material.

Possible Causes and Solutions:

  • Unreacted Acetanilide: The most common impurity is the starting material, acetanilide.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC.[1][2][3][4] If unreacted acetanilide remains, it can be removed by careful purification, such as column chromatography or recrystallization.[12][13][14][15][16]

  • Byproducts from Lawesson's Reagent: The reaction of Lawesson's reagent produces a six-membered phosphorus-containing byproduct and 4-methoxybenzenecarbothioic acid.[17][18][19] These byproducts can be difficult to separate from the desired product due to similar polarities.[18]

    • Solution 1 (Aqueous Wash): During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20] This will help to remove the acidic byproduct, 4-methoxybenzenecarbothioic acid.

    • Solution 2 (Byproduct Decomposition): After the reaction is complete, add ethylene (B1197577) glycol to the reaction mixture and heat. This will decompose the phosphorus-containing byproduct into a more polar compound that is easier to remove during extraction.[10][18]

  • Hydrolysis of this compound: Thioamides can be susceptible to hydrolysis, especially in the presence of acid or base, reverting to the corresponding amide (acetanilide).[21][22][23]

    • Solution: Maintain neutral conditions during the workup and purification steps. Avoid prolonged exposure to acidic or basic aqueous solutions.

  • Other Side Reactions: While less common, side reactions involving the aromatic ring or the methyl group of the acetyl moiety can occur under harsh conditions.

    • Solution: Use the mildest effective reaction conditions (temperature and time) to minimize the formation of these minor byproducts.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical outcomes.

Thionating AgentSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Common Purification Method
Lawesson's ReagentToluene110 (Reflux)2-570-90Recrystallization, Column Chromatography
P₄S₁₀Pyridine115 (Reflux)3-660-85Recrystallization, Column Chromatography
P₄S₁₀/HMDODichloromethane40 (Reflux)4-875-95Filtration through silica (B1680970) gel

Note: Yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Synthesis of this compound using Lawesson's Reagent

Materials:

  • Acetanilide

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.55 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the acetanilide spot disappears.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[12][13][14][15][16]

Synthesis of this compound using Phosphorus Pentasulfide (P₄S₁₀)

Materials:

  • Acetanilide

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1 equivalent) in anhydrous pyridine.

  • Carefully add P₄S₁₀ (0.45 equivalents) in portions to the solution. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully into a beaker of cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization.[12][13][14][15][16]

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a strong, unpleasant odor. Is this normal and how can I reduce it?

A1: Yes, thioamides often have a characteristic sulfurous odor. While it is difficult to eliminate completely, ensuring high purity through proper recrystallization can minimize the odor. The odor is often associated with trace impurities.

Q2: I see a significant amount of baseline material on my TLC plate after the reaction. What is it?

A2: This is likely due to the byproducts of the thionating agent, especially when using Lawesson's reagent.[17] These byproducts are often highly polar and may not move significantly from the baseline on a silica gel TLC plate. The workup procedures described above are designed to remove these impurities.

Q3: Can I use other solvents for the thionation reaction?

A3: Yes, other high-boiling point, non-polar aprotic solvents such as xylene or dioxane can be used. The choice of solvent can influence the reaction rate and selectivity. It is recommended to perform a small-scale trial to determine the optimal solvent for your specific conditions.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity can be confirmed using standard analytical techniques such as:

  • Melting Point: Pure this compound has a reported melting point of 75-76 °C. A broad melting range indicates the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can help identify any impurities.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify the characteristic C=S bond vibration.

Q5: Is it better to use Lawesson's Reagent or P₄S₁₀?

A5: Both reagents are effective for the thionation of amides. Lawesson's reagent is generally considered milder and more soluble in organic solvents, often leading to cleaner reactions and higher yields.[11] However, it is also more expensive. P₄S₁₀ is a more powerful thionating agent but can sometimes lead to more side products and requires careful handling due to its reactivity with moisture.[6] The choice of reagent may depend on the scale of the reaction, the desired purity, and cost considerations.

Visualizing Reaction and Troubleshooting Pathways

Below are diagrams illustrating the key chemical transformation and logical workflows for troubleshooting common issues in this compound synthesis.

Thioacetanilide_Synthesis Acetanilide Acetanilide (C₆H₅NHCOCH₃) This compound This compound (C₆H₅NHCSCH₃) Acetanilide->this compound Thionation Thionating_Agent Thionating Agent (Lawesson's Reagent or P₄S₁₀) Thionating_Agent->this compound

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Completion Check Reaction Completion (TLC Analysis) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Quality (Anhydrous Conditions) Complete->Check_Reagents Increase_Time_Temp->Check_Completion Poor_Reagents Reagents/Conditions Faulty Check_Reagents->Poor_Reagents No Good_Reagents Reagents/Conditions OK Check_Reagents->Good_Reagents Yes Improve_Conditions Use Fresh Reagents/ Dry Glassware Poor_Reagents->Improve_Conditions Optimize_Workup Optimize Workup/ Purification Good_Reagents->Optimize_Workup Improve_Conditions->Start

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Impurities Start Impurities Detected in Product Identify_Impurity Identify Impurity Source (TLC, NMR) Start->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Reagent_Byproduct Thionating Agent Byproduct Identify_Impurity->Reagent_Byproduct Hydrolysis_Product Hydrolysis Product Identify_Impurity->Hydrolysis_Product Optimize_Reaction Optimize Reaction Conditions (Time, Temperature) Unreacted_SM->Optimize_Reaction Modify_Workup Modify Workup Procedure (e.g., NaHCO₃ wash, Ethylene Glycol) Reagent_Byproduct->Modify_Workup Neutral_Conditions Ensure Neutral pH During Workup Hydrolysis_Product->Neutral_Conditions

Caption: Logical steps for identifying and addressing product impurities.

References

Effective purification techniques for crude Thioacetanilide products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude thioacetanilide products.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude this compound sample?

A1: Impurities in crude this compound typically originate from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted Starting Materials: Aniline, thioacetic acid, or other acylating agents.[1]

  • Byproducts: Diacetanilide or other side-products from the reaction of starting materials.[1]

  • Oxidation Products: The thioamide group can be susceptible to oxidation.

  • Hydrolysis Products: Acetanilide and hydrogen sulfide (B99878) if the compound is exposed to moisture, especially under acidic or basic conditions.

  • Residual Solvents: Solvents used during the synthesis and initial work-up procedures.

Q2: Which purification technique is most effective for this compound?

A2: The two most common and effective purification techniques are recrystallization and flash column chromatography.

  • Recrystallization is often the preferred method for purifying solids on both small and large scales, as it can be very efficient for removing small amounts of impurities.[2]

  • Flash Column Chromatography is highly effective for separating compounds with different polarities and is particularly useful when recrystallization fails or when impurities have very similar solubility profiles to the desired product.[3][4]

Q3: How can I assess the purity of my purified this compound?

A3: Purity is typically assessed using a combination of methods:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically 1-2°C).[5] Impurities tend to lower and broaden the melting point range.[5][6][7] The reported melting point for pure this compound is 76-79°C.[1]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. This technique is also essential for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the sample into its components and measuring the relative area of each peak.[8]

  • Spectroscopic Methods (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the desired compound and detect the presence of impurities by identifying unexpected signals.

Troubleshooting Guide: Recrystallization

Q1: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[9] This can happen if the boiling point of the solvent is higher than the melting point of the compound (this compound m.p. ~76-79°C) or if there are significant impurities.

To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation.

  • Allow the solution to cool much more slowly. Try letting it cool to room temperature on the benchtop before placing it in an ice bath.

  • If the problem persists, consider using a different solvent system with a lower boiling point or switching to column chromatography.[9]

Q2: No crystals are forming even after the solution has cooled completely. What is the problem?

A2: The lack of crystallization is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.

Solutions:

  • Too much solvent: If the solution is not saturated, crystals cannot form. Gently boil off some of the solvent to increase the concentration of the this compound and then allow it to cool again.[9]

  • Supersaturation: The solution may need a nucleation site to initiate crystallization. Try scratching the inside of the flask just below the solvent level with a glass rod or adding a tiny "seed" crystal of pure this compound.[9]

Q3: My final product is still yellow or brown. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[10]

  • Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration step to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[10]

Q4: The recovery yield from recrystallization is very low. How can I improve it?

A4: Low recovery can result from several factors:

  • Using too much solvent: Dissolving the crude product in the absolute minimum amount of boiling solvent is critical. Any excess solvent will retain more of your product in solution upon cooling.[10]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice-water bath) to maximize crystal formation.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting logic for common issues in recrystallization.

Troubleshooting Guide: Column Chromatography

Q1: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A1: Poor separation means the difference in elution times between your compounds is too small.

To improve resolution:

  • Optimize the Mobile Phase: This is the most critical factor. Use TLC to test various solvent systems. Aim for a solvent mixture that gives your this compound an Rf value of approximately 0.25-0.35, with good separation from impurity spots.[11]

  • Decrease Solvent Polarity: If compounds are eluting too quickly (high Rf), reduce the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of hexane (B92381) in a hexane/ethyl acetate (B1210297) system).[11]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. A slow, shallow gradient is more effective for separating compounds with similar Rf values.[12]

  • Increase Column Length/Decrease Diameter: A longer, narrower column provides more surface area for interaction, which can improve separation, though it will increase the run time.

Q2: My compound is streaking or "tailing" on the column. What is the cause and solution?

A2: Tailing results in elongated spots/bands and poor separation.[11] It can be caused by several factors:

  • Sample Overload: Too much sample was loaded onto the column. Use a proper adsorbent-to-sample weight ratio, typically ranging from 20:1 to 100:1 for difficult separations.[3]

  • Inappropriate Solvent: The compound may have low solubility in the chosen mobile phase.

  • Acidic/Basic Compounds: this compound is weakly acidic. Silica (B1680970) gel is slightly acidic and can sometimes cause tailing with certain compounds. Adding a very small amount (e.g., <1%) of a modifier like acetic acid to the mobile phase can sometimes help create sharper bands.[11]

  • Poor Column Packing: An unevenly packed column with channels or air bubbles will lead to a non-uniform solvent front and band broadening.

Q3: My compound won't elute from the column, even with a highly polar solvent. What should I do?

A3: If your compound is highly polar or is strongly adsorbed to the stationary phase, it may be "stuck."

  • Check Solubility: Ensure your compound is actually soluble in the mobile phases you are using.

  • Drastic Polarity Increase: If using a hexane/ethyl acetate system, a switch to a stronger solvent system like dichloromethane/methanol (B129727) may be necessary to elute highly retained compounds.[11]

  • Compound Degradation: It is possible the compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if new spots have appeared.

General Purification Workflow

Caption: A decision workflow for purifying crude this compound.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)This compound SolubilityImpurity SolubilityComments
Water 100Low in cold, moderate in hotVariesA good starting point, especially for polar impurities. Similar to acetanilide.[10]
Ethanol 78High in both cold and hotHighMay be a poor choice as the product might not crystallize well upon cooling.[13]
Isopropanol (B130326) 82ModerateVariesCan be a good alternative to ethanol, often providing better crystal formation.
Toluene 111Moderate in cold, high in hotLow for polar impuritiesGood for non-polar compounds. The high boiling point may cause oiling out.
Hexane/Ethyl Acetate VariableAdjustableAdjustableA solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy. Cool slowly.[13]
Hexane/Dichloromethane VariableAdjustableAdjustableAnother solvent/anti-solvent system that can be effective.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (Normal Phase)Standard adsorbent for compounds of moderate polarity.[3] Silica is slightly acidic.
Stationary Phase to Sample Ratio (w/w) 30:1 to 100:1A higher ratio is used for more difficult separations where compounds have similar Rf values.[11]
Target Rf Value (TLC) 0.25 - 0.35This range provides a good balance between resolution and the time/solvent required for elution.[11]
Initial Solvent Systems (Mobile Phase) Hexane / Ethyl AcetateA common, effective system with tunable polarity. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase as needed.
Dichloromethane / MethanolA more polar system for compounds that do not elute with Hex/EtOAc. Use a low percentage of methanol (<10%) to start.[11]
Sample Loading Dry LoadingRecommended for improved band sharpness. Dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[11][12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

  • Solvent Selection: Based on small-scale tests or the data in Table 1, select an appropriate solvent (e.g., isopropanol or a hexane/ethyl acetate mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions near the boiling point to ensure you do not add an excess.[2]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring the mixture back to a boil for 2-3 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the activated charcoal and any other insoluble impurities.[10]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved. Characterize the final product by melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound by separating it from impurities with different polarities.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., 85:15 Hexane:Ethyl Acetate) that gives the this compound an Rf value of ~0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of your sample). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution: Carefully add the mobile phase to the column. Apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate. Begin collecting fractions.

  • Monitoring: Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the purity of the isolated product using melting point analysis and/or spectroscopy.

References

Technical Support Center: Troubleshooting Unexpected Outcomes in Thioacetanilide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thioacetanilide reaction mechanisms. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common and unexpected challenges encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions involving this compound?

A1: Low yields in this compound reactions can often be attributed to several factors:

  • Incomplete Knoevenagel Condensation: In multi-component reactions like the Gewald synthesis, the initial condensation between the carbonyl compound and the active methylene (B1212753) nitrile is critical. Failure at this stage will prevent the formation of the desired product.[1]

  • Side Reactions: Competing reactions, such as the dimerization of α,β-unsaturated nitrile intermediates, can significantly reduce the yield of the target molecule.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice and amount of base are crucial. For instance, in the Gewald reaction, secondary amines like morpholine (B109124) or piperidine (B6355638) are often more effective than tertiary amines.[1]

  • Impure Starting Materials: The purity of this compound and other reactants is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Product Decomposition: The desired product may be unstable under the reaction or work-up conditions, leading to degradation.

Q2: I am observing an unexpected product in my reaction of this compound with an α-haloketone. What could it be?

A2: While the expected product of the reaction between a thioamide like this compound and an α-haloketone is a thiazole (B1198619) derivative via the Hantzsch thiazole synthesis, unexpected outcomes can occur.[2] One common issue is a change in regioselectivity, especially under acidic conditions. Instead of the expected 2-amino-thiazole, you might form a 3-substituted 2-imino-2,3-dihydrothiazole.[3] The formation of these isomers is influenced by the specific reactants and reaction conditions.[3]

Q3: Can this compound participate in unexpected cyclization reactions?

A3: Yes, this compound and its derivatives can undergo unexpected cyclizations. For instance, aryl thioamides have been observed to undergo rapid condensation in the presence of methyl bromocyanoacetate to form 3,5-diaryl-1,2,4-thiadiazoles in high yields, which may be an unexpected outcome if a different reaction pathway was anticipated.

Troubleshooting Guides

Guide 1: Low Yield in Gewald Synthesis of 2-Amino-N-phenylthiophene-3-carboxamide

This guide addresses troubleshooting low yields in the Gewald reaction, a multi-component reaction to synthesize substituted 2-aminothiophenes.

Problem: The synthesis of 2-Amino-N-phenylthiophene-3-carboxamide from a ketone, N-phenyl-2-cyanoacetamide, and elemental sulfur results in a low yield.

Troubleshooting Workflow:

G start Low Yield Observed check_condensation Verify Knoevenagel Condensation (React Ketone + Cyanoacetamide w/ Base) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok check_sulfur_addition Optimize Sulfur Addition & Cyclization - Check Sulfur Quality - Vary Temperature - Adjust Base Concentration condensation_ok->check_sulfur_addition Yes no_condensation Condensation Failed - Check Starting Material Purity - Screen Different Bases - Adjust Temperature condensation_ok->no_condensation No check_side_reactions Analyze for Side Products (e.g., Dimerization) check_sulfur_addition->check_side_reactions optimize_purification Review Purification Protocol - Recrystallization Solvent - Chromatography Conditions check_side_reactions->optimize_purification solution Improved Yield optimize_purification->solution no_condensation->check_condensation

Troubleshooting workflow for low yield in Gewald synthesis.

Quantitative Data Summary: Gewald Reaction of Aryl Ketones

The following table summarizes yields for the Gewald reaction with various substituted acetophenones, demonstrating the impact of substituents on reaction efficiency.

EntryKetone Substituent (para)Yield (%)
1H65
2CH₃58
3OCH₃52
4Cl75
5NO₂85
Data adapted from a study on solvent-free Gewald reactions.[4] Reaction conditions: ketone (2 mmol), ethyl cyanoacetate (B8463686) (2 mmol), sulfur (2 mmol), and morpholine (2 mmol) under high-speed ball milling.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (B1666503) (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 20 mL of ethanol (B145695).

  • Addition of Base: Add morpholine (0.87 g, 10 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Guide 2: Unexpected Regioselectivity in Hantzsch Thiazole Synthesis

This guide addresses the formation of an unexpected regioisomer during the Hantzsch thiazole synthesis with this compound.

Problem: Reaction of this compound with an α-haloketone under acidic conditions yields a mixture of the expected 2-(N-phenylamino)thiazole and an unexpected 3-phenyl-2-imino-2,3-dihydrothiazole.

Logical Relationship of Isomer Formation:

G start This compound + α-Haloketone neutral_conditions Neutral Conditions start->neutral_conditions acidic_conditions Acidic Conditions start->acidic_conditions product1 2-(N-phenylamino)thiazole (Expected Product) neutral_conditions->product1 Predominantly mixture Mixture of Isomers acidic_conditions->mixture product2 3-phenyl-2-imino-2,3-dihydrothiazole (Unexpected Isomer) mixture->product1 mixture->product2

Influence of reaction conditions on Hantzsch synthesis outcome.

Quantitative Data Summary: Hantzsch Thiazole Synthesis under Different Conditions

The following table illustrates how reaction conditions can influence the yield of thiazole derivatives.

EntryMethodSolventTime (min)Yield (%)
1Conventional HeatingEthanol/Water9082
2Ultrasonic IrradiationEthanol/Water3088
Data adapted from a study on the synthesis of substituted thiazoles.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 15 mL of ethanol.

  • Addition of α-Haloketone: Add the α-haloketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Guide 3: this compound Derivatives as Enzyme Inhibitors - Unexpected Cross-Reactivity

This section explores the implications of using this compound derivatives as enzyme inhibitors, particularly focusing on potential off-target effects.

Context: this compound derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and protein kinases.[5][6] Inhibition of these enzymes can have significant effects on cellular signaling pathways.

Signaling Pathway: Cholinergic Signaling and AChE Inhibition

Inhibition of AChE by a this compound derivative prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to its accumulation in the synaptic cleft and enhanced activation of cholinergic receptors.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Downstream Signaling Receptor->Signal

Effect of a this compound derivative on cholinergic signaling.

Troubleshooting Unexpected Phenotypes:

Question: My this compound-based kinase inhibitor is showing an unexpected cellular phenotype unrelated to the target kinase pathway. What could be the cause?

Answer: This could be due to off-target effects or cross-reactivity with other kinases or enzymes. Kinase inhibitors, especially those targeting the ATP-binding site, can sometimes inhibit multiple kinases due to structural similarities in this region.[7] It is also possible that the compound inhibits other unrelated enzymes, such as acetylcholinesterase, which could lead to unexpected neurological or other systemic effects.[8]

Troubleshooting Steps:

  • Kinome Profiling: Screen the inhibitor against a broad panel of kinases to identify any off-target kinase interactions.

  • Secondary Enzyme Assays: Test the compound against other classes of enzymes that are known to be promiscuous targets, such as acetylcholinesterase.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the inhibitor to see if the desired and undesired activities can be separated.[9]

  • Computational Docking: Use molecular modeling to predict potential off-target binding interactions.

Quantitative Data Summary: Acetylcholinesterase Inhibition by Thiophene (B33073) Derivatives

The following table shows the inhibitory activity of some thiophene derivatives, synthesized via the Gewald reaction, against acetylcholinesterase.

Compound% Inhibition
IIId60
VIb56.67
VIg56.6
VIh51.67
Donepezil (Reference)40
Data from a study on thiophene derivatives as acetylcholinesterase inhibitors.[10][11] The data indicates that some derivatives are more potent than the reference drug Donepezil.

References

Technical Support Center: Enhancing the Stability of Thioacetanilide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Thioacetanilide in solution during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: The thioamide bond is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction typically yields acetamide (B32628) and thiophenol or their derivatives. Alkaline conditions generally accelerate the rate of hydrolysis.

  • Oxidation: The sulfur atom in the thioamide group is prone to oxidation. This can lead to the formation of reactive intermediates such as this compound S-oxide (a sulfine) and subsequently this compound S,S-dioxide (a sulfene). These intermediates can be unstable and may undergo further reactions, leading to the breakdown of the parent compound.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, stock solutions of this compound should be stored at low temperatures. For long-term storage (up to 6 months), it is recommended to keep solutions at -80°C. For shorter periods (up to 1 month), storage at -20°C is suitable. It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze its hydrolysis. Generally, neutral to slightly acidic conditions (pH 5-7) are recommended to minimize the rate of hydrolysis.[1][2][3] At higher pH values, the rate of base-catalyzed hydrolysis increases significantly.

Q4: Can light exposure affect the stability of this compound solutions?

A4: Yes, similar to many organic compounds, prolonged exposure to light, particularly UV light, can potentially lead to photodegradation. It is recommended to store this compound solutions in amber vials or otherwise protected from light to minimize this risk.

Q5: Are there any recommended solvents for dissolving this compound to enhance its stability?

A5: While specific quantitative stability data in a wide range of organic solvents is limited, aprotic solvents are generally preferred over protic solvents to minimize hydrolysis. Solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used for preparing stock solutions. When preparing aqueous working solutions, it is crucial to control the pH as mentioned above.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results over time. Degradation of this compound in the experimental solution.- Prepare fresh working solutions of this compound for each experiment.- Store stock solutions at -80°C in aliquots.- Control the pH of aqueous solutions to be within the 5-7 range.- Protect solutions from light by using amber vials or covering with aluminum foil.
Precipitation observed in the solution. - The compound is degrading into less soluble products.- The solubility limit has been exceeded.- Filter the solution before use.- Re-evaluate the solvent system and the concentration of this compound.- Consider the use of co-solvents to improve solubility.
Discoloration of the solution (e.g., turning yellow). Oxidation of the thioamide group.- Degas solvents before use to remove dissolved oxygen.- Consider adding a compatible antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).[4][5][6]
Variability in results between different batches of the compound. Inconsistent purity or presence of impurities that catalyze degradation.- Use a high-purity grade of this compound.- Characterize each new batch by analytical methods (e.g., HPLC, NMR) before use.

Quantitative Data on Thioamide Stability

CompoundConditionRate ConstantHalf-life (t½)Reference
Thioacetic acid (TAA)pH 5, 25°C-46.5 hours[2]
S-methyl thioacetate (B1230152) (MTA)pH 5, 25°C--[1][2]
S-methyl thioacetate (MTA)pH 7, 23°Ck_hydrolysis = 3.6 x 10⁻⁸ s⁻¹155 days-
ThioesterspH 8, elevated temperatureIncreased hydrolysis rate-[7][8]

Note: The data suggests that thio-compounds are more stable at neutral to acidic pH and lower temperatures.

Experimental Protocol: Preparation of a Stabilized this compound Working Solution

This protocol outlines a method for preparing a this compound working solution with enhanced stability for use in typical cell culture or biochemical assays.

Materials:

  • This compound (high purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer, pH 7.2-7.4

  • Butylated Hydroxytoluene (BHT) (optional, for mitigating oxidation)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Preparation of Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Preparation of BHT Stock Solution (Optional):

    • Prepare a 100 mM stock solution of BHT in DMSO.

  • Preparation of Working Solution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the pre-warmed (e.g., 37°C) aqueous buffer.

    • (Optional) Addition of Antioxidant: If oxidative degradation is a concern, add the BHT stock solution to the final working solution to achieve a final BHT concentration of 10 µM. Mix gently.

    • Use the freshly prepared working solution immediately in your experiment.

Important Considerations:

  • Always prepare fresh working solutions for each experiment to ensure consistency.

  • Avoid storing diluted aqueous solutions of this compound for extended periods.

  • If using a different buffer system, ensure its pH is within the optimal range for this compound stability (pH 5-7).

Visualizations

This compound Degradation Pathway

Thioacetanilide_Degradation This compound This compound Hydrolysis_Products Acetamide + Thiophenol (Hydrolysis Products) This compound->Hydrolysis_Products H₂O (Acid/Base Catalyzed) S_oxide This compound S-oxide (Sulfine) This compound->S_oxide [O] SS_dioxide This compound S,S-dioxide (Sulfene) S_oxide->SS_dioxide [O] Further_Degradation Further Degradation Products SS_dioxide->Further_Degradation

Caption: Major degradation pathways of this compound in solution.

Experimental Workflow for Enhancing Stability

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use Prep_Stock Prepare Concentrated Stock in Aprotic Solvent (e.g., DMSO) Store_Stock Aliquot and Store at -80°C Prep_Stock->Store_Stock Thaw Thaw Single Aliquot Store_Stock->Thaw Dilute Prepare Fresh Working Solution in pH-Controlled Buffer (pH 5-7) Thaw->Dilute Add_Antioxidant Optional: Add Antioxidant (e.g., BHT) Dilute->Add_Antioxidant Run_Experiment Perform Experiment Immediately Dilute->Run_Experiment Without Antioxidant Add_Antioxidant->Run_Experiment

Caption: Recommended workflow for handling this compound solutions.

References

Selecting the optimal solvent system for Thioacetanilide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving Thioacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as N-phenylthioacetamide, is a sulfur-containing derivative of acetanilide (B955).[1][2][3] It is a solid at room temperature and is commonly used in organic synthesis.

Q2: What are the key considerations for selecting a solvent for this compound reactions?

A2: The optimal solvent will depend on the specific reaction. Key considerations include the solubility of this compound and other reactants, the reaction temperature, and the potential for the solvent to participate in or hinder the reaction. This compound exhibits a preference for Z/E isomerism which can be influenced by the solvent.[1][4]

Q3: In what types of solvents is this compound generally soluble?

A3: this compound is generally more soluble in polar organic solvents.[5] Its solubility is also dependent on temperature and pH.[5]

Q4: What is a common method for synthesizing this compound?

A4: A common method is the thionation of acetanilide using a thionating agent like Lawesson's reagent. This reaction is often carried out in solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF).[4][6]

Solvent Selection and Solubility

The choice of solvent is critical for reaction efficiency and product purity. Below is a summary of solubility information and a protocol for determining the solubility of this compound in a solvent of your choice.

Qualitative Solubility of this compound

Solvent ClassExamplesGeneral SolubilityNotes
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally GoodOften used for reactions at room or elevated temperatures. DMSO was used for nucleophilic addition reactions.[3]
Polar Protic Methanol, EthanolModerateCan act as a hydrogen bond donor and acceptor.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateTHF is a common solvent for reactions with Lawesson's reagent.[4]
Halogenated Dichloromethane (DCM), ChloroformModerateGood for dissolving a wide range of organic compounds.
Aromatic TolueneModerateOften used for thionation reactions at elevated temperatures.[4][6]
Non-polar Hexane, CyclohexanePoorGenerally not suitable for dissolving this compound.

Quantitative Solubility of this compound (Illustrative Data)

The following table provides illustrative data on the solubility of this compound in various solvents at different temperatures. Actual values should be determined experimentally.

SolventTemperature (°C)Solubility ( g/100 mL)
Toluene25~1.5
Toluene100~15.0
Tetrahydrofuran (THF)25~5.0
Dichloromethane25~8.0
Ethanol25~2.0
Water25<0.1
Experimental Protocol: Determination of this compound Solubility

This protocol outlines the gravimetric method for determining the solubility of this compound.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Evaporating dish

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and this compound.

  • Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand at the set temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and pass it through a syringe filter into a pre-weighed evaporating dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely removed, weigh the evaporating dish containing the dried this compound residue.

  • Calculate the solubility in g/100 mL.

Reaction Optimization

The yield of this compound reactions can be significantly influenced by the solvent system.

Thionation of Acetanilide: Solvent Effects on Yield (Illustrative Data)

SolventThionating AgentTemperature (°C)Time (h)Yield (%)Reference
TolueneLawesson's Reagent1004~90[4]
Tetrahydrofuran (THF)Lawesson's Reagent2512~85[4]
1,4-DioxanePhosphorus Pentasulfide1006~75[6]
DichloromethaneLawesson's Reagent408~80[6]
Experimental Protocol: Synthesis of this compound via Thionation

This protocol describes a general procedure for the synthesis of this compound from acetanilide using Lawesson's reagent.

Materials:

  • Acetanilide

  • Lawesson's Reagent

  • Anhydrous Toluene or THF

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add acetanilide (1.0 eq) and anhydrous toluene (or THF).

  • With stirring, add Lawesson's reagent (0.5 eq) portion-wise.

  • If using toluene, heat the mixture to reflux (around 110 °C). If using THF, the reaction can often be stirred at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If using THF, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Troubleshooting Guide

Q: My thionation reaction with Lawesson's reagent is giving a low yield. What could be the problem?

A: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.

  • Stoichiometry: While 0.5 equivalents of Lawesson's reagent (which is a dimer) are theoretically needed, you may need to empirically optimize the amount.

  • Competing side reactions: Using a less polar solvent or lowering the reaction temperature may help to minimize side reactions.[5]

  • Reagent quality: Ensure your Lawesson's reagent is of good quality, as it can degrade over time.

Q: I am having trouble purifying my product from the Lawesson's reagent byproducts. What can I do?

A: Byproducts of Lawesson's reagent can be difficult to remove by standard silica gel chromatography.[7] Consider the following:

  • Aqueous work-up: A thorough aqueous work-up, as described in the protocol, is crucial.[4]

  • Trituration: Try triturating the crude product with a solvent in which your product is sparingly soluble but the byproducts are more soluble (e.g., diethyl ether or hexane).[7]

  • Alternative chromatography: If silica gel is not effective, consider using a different stationary phase, such as alumina.[7]

  • Alternative reagent: In some cases, using phosphorus pentasulfide (P₄S₁₀) may result in an easier work-up.[7]

Q: My reaction is producing multiple unexpected products. How can I improve the selectivity?

A: The formation of multiple products suggests a lack of selectivity.

  • Optimize conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for your desired transformation.

  • Protecting groups: If your starting material has other functional groups that can react with the thionating agent (e.g., hydroxyl groups), consider protecting them before the thionation step.[5]

Visual Guides

Illustrative Signaling Pathway

While specific signaling pathways involving this compound are not extensively documented, the related compound thioacetamide (B46855) has been shown to induce liver injury through the HMGB1/RAGE/TLR4 signaling pathway.[8] This diagram illustrates a simplified representation of this pathway as an example of how a thioamide can be involved in biological signaling.

Signaling_Pathway Thioacetamide Thioacetamide Liver_Injury Liver Injury Thioacetamide->Liver_Injury induces HMGB1 HMGB1 (High Mobility Group Box 1) Liver_Injury->HMGB1 releases RAGE RAGE (Receptor for Advanced Glycation Endproducts) HMGB1->RAGE activates TLR4 TLR4 (Toll-like Receptor 4) HMGB1->TLR4 activates Inflammation Inflammation RAGE->Inflammation Oxidative_Stress Oxidative Stress RAGE->Oxidative_Stress TLR4->Inflammation TLR4->Oxidative_Stress

Caption: Example signaling pathway involving a thioamide.

Experimental Workflow for this compound Synthesis

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: Acetanilide, Lawesson's Reagent, Anhydrous Solvent start->reaction_setup reaction Thionation Reaction (Heating/Stirring) reaction_setup->reaction workup Aqueous Work-up: Extraction and Washing reaction->workup drying Drying and Concentration workup->drying purification Purification: Column Chromatography drying->purification product Pure this compound purification->product

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Thionation Reactions

This flowchart provides a logical approach to troubleshooting common issues during the thionation of acetanilides.

Troubleshooting_Logic start Problem with Thionation Reaction low_yield Low Yield? start->low_yield purification_issue Purification Issues? low_yield->purification_issue No check_completion Check Reaction Completion (TLC) Optimize Time/Temp low_yield->check_completion Yes multiple_products Multiple Products? purification_issue->multiple_products No triturate Triturate Crude Product purification_issue->triturate Yes optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) multiple_products->optimize_conditions Yes end Problem Solved multiple_products->end No optimize_stoichiometry Optimize Reagent Stoichiometry check_completion->optimize_stoichiometry change_solvent Try Less Polar Solvent optimize_stoichiometry->change_solvent change_solvent->end change_chromatography Use Alumina for Chromatography triturate->change_chromatography alternative_reagent Consider Alternative Reagent (P₄S₁₀) change_chromatography->alternative_reagent alternative_reagent->end protecting_groups Use Protecting Groups for Other Functional Groups optimize_conditions->protecting_groups protecting_groups->end

Caption: Troubleshooting flowchart for thionation reactions.

References

Adjusting catalyst loading for efficient thioamide formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of thioamides, with a focus on adjusting catalyst loading.

Troubleshooting Guide

This guide addresses common issues encountered during thioamide synthesis, particularly when using thionating reagents like Lawesson's reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Catalyst Loading: The amount of the thionating agent is too low for complete conversion. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently. 3. Poor Catalyst/Reagent Quality: The thionating agent may have degraded due to improper storage. 4. Solvent Issues: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.1. Increase Catalyst Loading: Incrementally increase the amount of the thionating agent (e.g., from 0.5 eq to 0.7 eq of Lawesson's reagent). Monitor the reaction by TLC to find the optimal loading. 2. Increase Temperature: Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, try gentle heating to 40-60 °C or refluxing in a suitable solvent like toluene (B28343). 3. Use Fresh Reagent: Ensure the thionating agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 4. Solvent Screening: If solubility is an issue, consider a different solvent. Toluene and THF are commonly used for reactions with Lawesson's reagent.
Formation of Multiple Byproducts 1. Excessive Catalyst Loading: Too much thionating agent can lead to side reactions with other functional groups in the starting material or product. 2. High Reaction Temperature: Elevated temperatures can promote decomposition of the starting material or product, or favor alternative reaction pathways. 3. Presence of Reactive Functional Groups: Other functional groups in the substrate (e.g., hydroxyl groups) may also react with the thionating agent.1. Optimize Catalyst Loading: Reduce the amount of the thionating agent. A stoichiometric amount or a slight excess is often sufficient. 2. Lower Reaction Temperature: Run the reaction at a lower temperature to improve selectivity. 3. Protecting Groups: If the starting material has other reactive functional groups, consider using protecting groups to ensure the thionation occurs at the desired amide.
Difficult Product Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Byproducts from the Thionating Agent: Reagents like Lawesson's reagent produce phosphorus-containing byproducts that can be difficult to separate from the desired thioamide. 3. Product Degradation on Silica (B1680970) Gel: Some thioamides may be unstable on silica gel, leading to decomposition during column chromatography.1. Drive Reaction to Completion: Ensure the reaction has gone to completion by TLC monitoring before workup. 2. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble byproducts. For Lawesson's reagent byproducts, a common technique is to quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1] 3. Alternative Purification Methods: Consider recrystallization or using a different stationary phase for chromatography (e.g., alumina) if the product is sensitive to silica gel.
Epimerization in Chiral Molecules 1. Basic or Acidic Conditions: The reaction or workup conditions may be promoting the loss of stereochemical integrity, particularly in peptide synthesis.1. Use Mild Conditions: Employ milder reaction conditions and avoid strong acids or bases during workup. 2. Protecting Groups: In peptide synthesis, the use of thioimidate protecting groups can prevent epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for thioamide synthesis using Lawesson's reagent?

A1: The optimal loading of Lawesson's reagent typically ranges from 0.5 to 0.7 equivalents per amide group.[1] However, the exact amount should be determined empirically for each specific substrate and reaction condition. Starting with 0.5 equivalents is a good initial approach, with the loading adjusted based on reaction monitoring (e.g., by TLC).

Q2: How does catalyst loading affect the reaction time and yield?

A2: Generally, increasing the catalyst loading can decrease the reaction time and increase the yield up to a certain point. However, excessive loading can lead to the formation of byproducts and complicate purification, potentially lowering the isolated yield. The goal is to find the minimum amount of catalyst that provides a high yield in a reasonable timeframe.

Q3: Can I use other thionating agents besides Lawesson's reagent?

A3: Yes, several other thionating agents can be used, including phosphorus pentasulfide (P₄S₁₀), Belleau's reagent, and others.[2] The choice of reagent will depend on the substrate, desired reaction conditions, and safety considerations. Lawesson's reagent is often preferred due to its milder nature and better solubility in organic solvents compared to P₄S₁₀.[3]

Q4: My reaction is not going to completion, even with increased catalyst loading. What should I do?

A4: If increasing the catalyst loading does not improve the conversion, consider the following:

  • Increase the reaction temperature: Some amides require heating to undergo thionation.

  • Change the solvent: The solubility of your starting material or the catalyst might be limiting the reaction.

  • Check the purity of your starting materials: Impurities in the starting amide can inhibit the reaction.

  • Ensure anhydrous conditions: Moisture can react with and deactivate some thionating agents.

Q5: How can I minimize the unpleasant odor associated with thionating agents?

A5: Thionating agents and their byproducts often have strong, unpleasant odors. It is crucial to work in a well-ventilated fume hood. Quenching the reaction and glassware with an oxidizing agent like bleach can help to neutralize the odorous sulfur compounds.

Data Presentation

The following table summarizes the effect of varying equivalents of Lawesson's reagent on the synthesis of a generic thioamide. These are representative values, and optimal conditions will vary for specific substrates.

Catalyst Loading (Equivalents of Lawesson's Reagent)Reaction TimeYield (%)PurityObservations
0.412 h~60%ModerateIncomplete conversion of starting material.
0.5 4 h ~95% High Optimal balance of reaction time and yield.
0.72 h~93%HighFaster reaction but may see minor byproduct formation with sensitive substrates.
1.01 h~85%ModerateSignificant byproduct formation observed, complicating purification.

Experimental Protocols

General Protocol for Thioamide Synthesis using Lawesson's Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amide (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 eq)

  • Anhydrous Toluene (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 mmol) and Lawesson's reagent (0.5 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired thioamide.

Visualizations

Experimental Workflow for Thioamide Synthesis

experimental_workflow start Start reagents Combine Amide and Lawesson's Reagent in Solvent start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Aqueous Workup (e.g., NaHCO3 quench) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purify (Column Chromatography) drying->purification product Isolated Thioamide purification->product

Caption: A typical experimental workflow for the synthesis of thioamides.

Troubleshooting Logic for Low Thioamide Yield

troubleshooting_low_yield start Low Yield of Thioamide incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst Yes increase_temp Increase Temperature incomplete_reaction->increase_temp Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents Yes decrease_catalyst Decrease Catalyst Loading side_reactions->decrease_catalyst Yes lower_temp Lower Temperature side_reactions->lower_temp Yes protecting_groups Use Protecting Groups side_reactions->protecting_groups Yes

Caption: Decision-making process for troubleshooting low thioamide yield.

References

Technical Support Center: Overcoming Challenges with Low Thiol Nucleophilicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered due to the low nucleophilicity of thiols in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is thiol nucleophilicity and why can it be low?

A thiol group (R-SH) itself is generally a weak nucleophile. The reactivity of thiols is primarily dependent on the corresponding thiolate anion (R-S⁻), which is formed by deprotonation of the thiol.[1] The thiolate is a significantly better nucleophile.[2] The concentration of this highly reactive thiolate species is dictated by the thiol's acid dissociation constant (pKa) and the pH of the reaction medium.[3][4]

Several factors can contribute to apparent low reactivity:

  • Low pH: If the reaction pH is significantly below the thiol's pKa, the equilibrium will favor the protonated, less reactive R-SH form.[3][5]

  • High Thiol pKa: Thiols with high pKa values require a higher pH to generate a sufficient concentration of the nucleophilic thiolate.[3]

  • Steric Hindrance: Bulky groups near the thiol can physically block its approach to the electrophile.[6]

  • Oxidation: Thiols are susceptible to oxidation, especially in the presence of oxygen or metal ions, forming disulfide bonds (R-S-S-R) which are unreactive in nucleophilic additions.[7][8]

Q2: How does pH critically influence the rate of my thiol-based reaction?

The pH is arguably the most critical parameter to control. The nucleophilic character of a thiol is significantly enhanced upon deprotonation to its conjugate base, the thiolate anion.[1][9] The Henderson-Hasselbalch equation shows that when the pH is equal to the thiol's pKa, 50% of the thiol is in the reactive thiolate form. As the pH increases above the pKa, the concentration of the thiolate increases, generally leading to a faster reaction rate.[3][10] For instance, in bioconjugation reactions with maleimides, a pH range of 6.5-7.5 is optimal to ensure sufficient thiolate concentration while minimizing side reactions like maleimide (B117702) hydrolysis, which becomes significant at pH > 7.5.[11][][]

However, there is a paradoxical effect: while a lower pKa means a higher fraction of thiolate at a given pH, thiols with a higher pKa can have a higher intrinsic electron density on the sulfur, making the corresponding thiolate more reactive.[3][14] Despite this, for most applications, ensuring an adequate concentration of the thiolate by adjusting the pH is the primary strategy for enhancing reaction rates.

Q3: What are the most common side reactions and how can they be prevented?

The two most prevalent side reactions are thiol oxidation and electrophile degradation.

  • Thiol Oxidation to Disulfides:

    • Problem: Free thiols readily oxidize to form disulfide bonds, especially at pH > 7 and in the presence of dissolved oxygen or metal ions.[7][8] These disulfides are not nucleophilic and will not react with electrophiles like maleimides.

    • Prevention:

      • Degas Buffers: Remove dissolved oxygen from all reaction buffers prior to use.[7]

      • Use Chelating Agents: Add 1-5 mM of a chelating agent like EDTA to the reaction buffer to sequester divalent metal ions that can catalyze oxidation.[7]

      • Work Under Inert Atmosphere: For highly sensitive reactions, flushing the reaction vessel with an inert gas like nitrogen or argon can be beneficial.[15]

      • Add Reducing Agents: If disulfide bonds are already present or may form, a reducing agent is necessary. TCEP is often preferred as it is effective over a wide pH range and does not need to be removed before conjugation. DTT is also effective but must be removed prior to adding thiol-reactive reagents.[7][]

  • Maleimide Hydrolysis:

    • Problem: In popular bioconjugation reactions, the maleimide ring is susceptible to hydrolysis at pH values above 7.5.[11] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[11]

    • Prevention:

      • Strict pH Control: Maintain the reaction pH between 6.5 and 7.5.[][]

      • Fresh Reagents: Use freshly prepared solutions of the maleimide-functionalized reagent.[11]

Q4: My reaction is still slow even after pH optimization. When should I consider using a catalyst?

If pH optimization is insufficient, a catalyst can significantly accelerate the reaction. The choice of catalyst depends on the reaction type.

  • For Thiol-Michael Additions (including Thiol-ene/Thiol-yne):

    • Base Catalysis: Catalytic amounts of amines (e.g., piperidine) or phosphines can increase the rate of nucleophilic conjugate additions by enhancing the deprotonation of the thiol.[16]

    • Lewis Acids: For radical-based thiol-ene/yne reactions, initiators like AIBN or catalysts like triethylborane (B153662) are used.[17][18]

  • For Photochemically-Induced Reactions:

    • Photoredox Catalysis: Visible-light absorbing transition metal photocatalysts (e.g., Ru(bpz)₃²⁺) or metal-free organic photocatalysts can initiate radical thiol-ene and thiol-yne reactions under very mild conditions, which is ideal for sensitive biomolecules.[19][20][21]

  • For Nucleophilic Substitution:

    • Activating Systems: For sluggish alkyl thiols, a system like Triphenylphosphine (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) can activate the thiol for desulfurized nucleophilic substitution with a wide range of nucleophiles.[6] Benzyl thiols are particularly reactive with this system.[6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Reaction Yield Insufficient Thiolate Concentration: The pH is too low relative to the thiol's pKa.Optimize pH: Gradually increase the pH of the reaction mixture towards and slightly above the thiol's pKa. Monitor the reaction progress at different pH points (e.g., 7.0, 7.5, 8.0, 8.5).[10][22]
Thiol Oxidation: The free thiol has oxidized to a non-reactive disulfide.Reduce and Protect: Add a reducing agent like TCEP (2-10 fold molar excess over disulfide bonds) and incubate for 30-60 minutes.[7] Ensure buffers are degassed and contain a chelating agent like EDTA (1-5 mM).[7]
Low Intrinsic Reactivity: The thiol/electrophile pair is inherently unreactive under the current conditions.Add a Catalyst: For Michael additions, add a catalytic amount of a base (e.g., amine, phosphine).[16] For radical reactions, use an initiator (e.g., AIBN, UV light).[17][18] Consider visible-light photoredox catalysis for mild conditions.[21]
Degraded Electrophile: The reaction partner (e.g., maleimide) has degraded.Verify Reagent Integrity: Check the stability of the electrophile. For maleimides, avoid pH > 7.5 to prevent hydrolysis.[11] Use freshly prepared solutions.
Maleimide Bioconjugation Fails Disulfide Bonds Not Reduced: Cysteine residues in the protein are forming disulfide bridges and are unavailable for reaction.Ensure Complete Reduction: Use an adequate concentration of a reducing agent. TCEP is often preferred as it doesn't require removal.[7] If using DTT, it must be removed (e.g., via dialysis or desalting column) before adding the maleimide reagent.[15]
Incorrect pH: pH is too low for efficient deprotonation or too high, causing maleimide hydrolysis.Maintain Optimal pH: Buffer the reaction strictly between pH 6.5 and 7.5.[11][]
Re-oxidation of Thiols: Reduced thiols are re-forming disulfide bonds during the reaction setup.Prevent Re-oxidation: Use degassed buffers containing EDTA.[7] Minimize the time between the reduction step and the addition of the maleimide reagent.
Multiple Products in Thiol-Yne Reaction Uncontrolled Radical Addition: Radical-mediated reactions can lead to di-addition, yielding 1,2-disulfides or 1,1-dithioacetals.[17]Control Stoichiometry & Conditions: Use a molar excess of the alkyne to favor mono-addition. Alternatively, switch to a nucleophilic (base-catalyzed) pathway, which can offer better control and stereoselectivity over the Michael adduct.[16]
Mixture of E/Z Isomers: The addition reaction is not stereoselective.Employ a Catalyst: The use of certain catalysts can greatly improve stereoselectivity in thiol-yne Michael additions.[16]

Data Presentation: Thiol pKa Values and Reaction Conditions

Understanding the pKa of your thiol is essential for reaction design.

Table 1: Approximate pKa Values of Common Thiols

Thiol Compound Approximate pKa Reference
5-Thio-2-nitrobenzoic acid 4.19 [3]
Trifluoroethanethiol 7.5 [22]
Cysteine (side chain) 8.3-8.6 [4]
Glutathione 8.66 - 8.7 [3][22]
2-Mercaptoethanol (B42355) 9.6 [3]
N-acetyl cysteine (NAC) 9.7 [23]
3-Mercaptopropionic acid 10.3 [22]
Alkyl Thiols (e.g., ethanethiol) ~10.5 [24]

Note: pKa values can vary depending on the local chemical environment, solvent, and temperature.

Table 2: Second-Order Rate Constants for Thiolysis Reactions

Thiol Nucleophile Thiol pKa Rate Constant (kRS⁻) [M⁻¹s⁻¹] at 30°C Rate Constant (k₂⁰) [M⁻¹s⁻¹] at pH 7.4 Reference
Cysteamine 8.25 30.9 0.865 [10]
Cysteine 8.53 11.2 0.228 [10]
Glutathione 8.80 12.0 0.170 [10]
N-Acetylcysteine 9.52 4.19 0.032 [10]
Mercaptoethanol 9.60 3.48 0.021 [10]

Data from the thiolysis of an O²-arylated diazeniumdiolate prodrug in aqueous buffer.[10]

Experimental Protocols

Protocol 1: General Method for Protein Thiol-Maleimide Conjugation

This protocol outlines a standard procedure for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.

  • Protein Preparation and Reduction: a. Prepare the protein solution (e.g., 1-10 mg/mL) in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2 containing 1-5 mM EDTA).[7][15] b. To reduce disulfide bonds, add TCEP solution to the protein solution for a final concentration of 5-50 mM (a 2-10 fold molar excess over disulfide bonds is a good starting point).[7] c. Flush the reaction vial with an inert gas (e.g., nitrogen), seal, and incubate at room temperature for 30-60 minutes.[7] The reduced protein can be used directly without removing the TCEP.

  • Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent like DMSO or DMF.[7]

  • Conjugation Reaction: a. Add the dissolved maleimide reagent to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a typical starting point but should be optimized.[15] b. Gently mix the reaction. If the protein is sensitive, use gentle end-over-end rotation. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if the maleimide reagent is fluorescent.[7][11]

  • Quenching and Purification: a. (Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol in a 2-3 fold molar excess over the initial amount of maleimide reagent.[7][25] b. Purify the resulting conjugate from excess reagents using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or spin filtration.

Protocol 2: Activation of Sluggish Thiols for Nucleophilic Substitution

This protocol is based on a method for activating less reactive thiols using a Ph₃P/ICH₂CH₂I system.[6]

  • Reaction Setup: a. To a reaction vessel under an air atmosphere, add the thiol substrate (1 equivalent). b. Add the desired nucleophile (e.g., amine, carboxylate) (1.2 - 2 equivalents). c. Add Triphenylphosphine (Ph₃P) (1.5 equivalents). d. Add a suitable solvent (e.g., Dichloromethane, DCM).

  • Reaction Initiation: a. Add 1,2-diiodoethane (ICH₂CH₂I) (1.5 equivalents) to the mixture. b. Stir the reaction at the appropriate temperature. Benzyl thiols are highly reactive and may complete conversion in as little as 15 minutes at room temperature.[6] c. Less reactive alkyl thiols may require elevated temperatures (e.g., 70°C) and longer reaction times (e.g., overnight).[6]

  • Workup and Purification: a. Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. b. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired substituted product from byproducts like Ph₃P=O and Ph₃P=S.[6]

Visualizations

Troubleshooting_Thiol_Reactivity start Problem: Low Reaction Yield check_ph Is pH > pKa of thiol? start->check_ph check_oxidation Have thiols oxidized to disulfides? check_ph->check_oxidation Yes solution_ph Solution: Increase pH to pKa + 1 check_ph->solution_ph No check_electrophile Is the electrophile (e.g., maleimide) stable? check_oxidation->check_electrophile No solution_reduce Solution: 1. Add TCEP/DTT. 2. Use degassed buffers with EDTA. check_oxidation->solution_reduce Yes consider_catalyst Is the reaction inherently slow? check_electrophile->consider_catalyst Yes solution_reagent Solution: Use fresh electrophile. Maintain pH 6.5-7.5 for maleimides. check_electrophile->solution_reagent No solution_catalyst Solution: Add appropriate catalyst (Base, Radical Initiator, Photocatalyst). consider_catalyst->solution_catalyst

Thiol_Maleimide_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification prep_protein Prepare Protein in Degassed Buffer (pH 7.2) + EDTA prep_reducer Add TCEP Reducer prep_protein->prep_reducer incubate_reduce Incubate 30-60 min prep_reducer->incubate_reduce mix Add Maleimide to Reduced Protein (10-20x excess) incubate_reduce->mix prep_maleimide Dissolve Maleimide in DMSO/DMF prep_maleimide->mix incubate_conjugate Incubate 2h @ RT or O/N @ 4°C mix->incubate_conjugate quench Quench excess Maleimide (Optional) incubate_conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

pH_pKa_Relationship cluster_conditions Reaction Conditions cluster_species Chemical Species in Equilibrium ph Reaction pH thiolate R-S⁻ (Deprotonated Thiolate) Strong Nucleophile ph->thiolate pH > pKa favors pka Thiol pKa thiol R-SH (Protonated Thiol) Weak Nucleophile pka->thiol pH < pKa favors thiol->thiolate H⁺ outcome Increased Reaction Rate thiolate->outcome drives reaction

References

Preventing thermal decomposition of Thioacetanilide in high-temperature reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Thioacetanilide in high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound is a thioamide derivative of acetanilide.[1] Like many complex organic molecules, it can decompose at elevated temperatures, a process known as thermal decomposition or thermolysis.[2][3] This is a critical issue in high-temperature reactions as it can lead to reduced yield of the desired product, formation of impurities, and unpredictable reaction outcomes. The melting point of this compound is reported to be between 76-79 °C.[4] While this is not its decomposition temperature, it indicates the start of a temperature range where stability may become a concern, especially with prolonged heating.

Q2: At what temperature does this compound typically decompose?

Q3: What are the likely products of this compound thermal decomposition?

While the exact decomposition pathway for this compound is not well-documented, the decomposition of similar organic thio-compounds suggests potential pathways.[5] Decomposition could involve the cleavage of the C-N or C-S bonds.[5][6] This could lead to the formation of various smaller molecules, radicals, or rearrangement products. Common visual indicators of decomposition include a change in the reaction mixture's color (e.g., turning dark brown or black) and the evolution of gas.

Q4: Can the reaction solvent influence the thermal stability of this compound?

Yes, the solvent can play a significant role. Polar aprotic solvents might stabilize this compound to some extent, but they can also react with decomposition products. Protic solvents could potentially participate in hydrolysis-type reactions at high temperatures. The choice of solvent should be carefully considered, and high-boiling point, inert solvents are often preferred for high-temperature reactions.

Troubleshooting Guide

This section addresses common problems encountered during high-temperature reactions involving this compound.

Problem: My reaction mixture is darkening significantly upon heating.

Possible Cause Troubleshooting Step
Thermal Decomposition The most likely cause is the thermal decomposition of this compound or other reagents.
1. Lower the Reaction Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate.
2. Reduce Reaction Time: Minimize the duration the reaction is held at a high temperature.
3. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can be initiated or accelerated by heat.
Oxidation The presence of oxygen can lead to oxidative degradation, which is often accelerated by heat.
1. Degas the Solvent: Before adding reagents, degas the solvent by bubbling an inert gas through it or by using freeze-pump-thaw cycles.
2. Maintain Inert Atmosphere: Ensure the reaction vessel is properly sealed and a positive pressure of inert gas is maintained throughout the reaction.

Problem: I am observing unexpected side products in my analysis (TLC, LC-MS, GC-MS).

Possible Cause Troubleshooting Step
Decomposition Products The unexpected peaks likely correspond to products from the thermal decomposition of this compound.
1. Characterize Byproducts: If possible, try to identify the structure of the major byproducts using mass spectrometry and NMR. This can provide clues about the decomposition pathway.
2. Implement Temperature Control: Lower the reaction temperature in increments (e.g., 5-10 °C) and monitor the formation of the side products.
Reaction with Stabilizer/Antioxidant If a stabilizer is used, it or its transformation products might be observed.
1. Run a Control Reaction: Perform the reaction without the stabilizer to confirm if the unexpected peaks are related to it.
2. Choose an Appropriate Stabilizer: Select a stabilizer that is inert under the reaction conditions.

Data on Stabilizing this compound Reactions

While specific data for this compound is limited, the following table provides representative data illustrating how different experimental conditions could influence the onset of decomposition for a generic thioamide compound. This data is for illustrative purposes.

Condition Solvent Atmosphere Additive (0.5 mol%) Decomposition Onset Temperature (°C)
1 (Control)TolueneAirNone155
2TolueneNitrogenNone165
3TolueneNitrogenPhenolic Antioxidant175
4TolueneNitrogenHindered Amine Light Stabilizer (HALS)170
5DMFNitrogenNone160

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Evaluating the Efficacy of a Thermal Stabilizer

This protocol outlines a general method for screening different thermal stabilizers to mitigate the decomposition of this compound.

1. Materials:

  • This compound

  • High-boiling point solvent (e.g., Toluene, Xylene, DMF)

  • Candidate thermal stabilizers (e.g., phenolic antioxidants, phosphites, hindered amine stabilizers).[7][8]

  • Reaction vessels (e.g., sealed tubes or a multi-well reaction block)

  • Inert gas supply (Nitrogen or Argon)

  • Heating and stirring apparatus

  • Analytical instrument (e.g., HPLC, GC-MS)

2. Procedure:

  • Set up a series of identical reactions in parallel. Each reaction should contain this compound and the chosen solvent.

  • To each reaction vessel (except for the control), add a specific thermal stabilizer at a low concentration (e.g., 0.1-1 mol%).

  • Purge each vessel with an inert gas for 5-10 minutes.

  • Seal the vessels and place them in the pre-heated reaction block at the desired high temperature.

  • At regular time intervals (e.g., 30, 60, 120 minutes), carefully take an aliquot from each reaction.

  • Quench the reaction in the aliquot by cooling it rapidly.

  • Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to quantify the remaining amount of this compound.

  • Plot the concentration of this compound versus time for each stabilizer and the control. The stabilizer that results in the slowest degradation of this compound is the most effective under these conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to managing this compound decomposition.

G start High-Temperature Reaction with this compound check_decomp Observe Signs of Decomposition? (e.g., color change, side products) start->check_decomp no_decomp Reaction Successful check_decomp->no_decomp No decomp_yes Decomposition Occurring check_decomp->decomp_yes Yes action1 Reduce Temperature and/or Reaction Time decomp_yes->action1 action2 Implement Inert Atmosphere (N2/Ar) action1->action2 action3 Screen Thermal Stabilizers/Antioxidants action2->action3 re_evaluate Re-evaluate Reaction action3->re_evaluate re_evaluate->decomp_yes Still Decomposing end Optimized Protocol re_evaluate->end Decomposition Mitigated

Caption: Troubleshooting workflow for this compound decomposition.

G TA This compound BondCleavage Bond Cleavage (C-S, C-N) TA->BondCleavage Δ Heat High Temperature Radicals Radical Species BondCleavage->Radicals Rearrangement Rearrangement Products BondCleavage->Rearrangement SmallMolecules Smaller Volatile Molecules Radicals->SmallMolecules Polymerization Polymerization/ Tar Formation Radicals->Polymerization

Caption: A simplified, hypothetical thermal decomposition pathway.

References

Validation & Comparative

Comparative analysis of Thioacetanilide versus Acetanilide in chemical reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount for designing efficient synthetic routes and developing novel therapeutics. This guide provides a comprehensive comparative analysis of Thioacetanilide and its oxygen analog, Acetanilide (B955), focusing on their performance in various chemical reactions. By examining their synthesis, physical properties, and reactivity, supported by experimental data, this document aims to be an invaluable resource for informed decision-making in chemical research.

Physicochemical Properties: A Tale of Two Chalcogens

The primary difference between this compound and Acetanilide lies in the substitution of a sulfur atom for an oxygen atom in the amide functional group. This seemingly minor change significantly impacts the physicochemical properties of the molecule, as summarized in the table below.

PropertyThis compoundAcetanilide
Molecular Formula C₈H₉NSC₈H₉NO
Molecular Weight 151.23 g/mol 135.17 g/mol [1]
Melting Point 76-79 °C[2][3]113-115 °C[4]
Appearance White to gray/brown powder or crystals[5]White, odorless, crystalline solid (leaf-like or flake-like)[4][6]
Solubility Soluble in dimethyl sulfoxide.[2]Slightly soluble in cold water; soluble in hot water, ethanol (B145695), ether, and acetone.[4]

The lower melting point of this compound can be attributed to the weaker intermolecular forces, specifically hydrogen bonding, due to the larger size and lower electronegativity of sulfur compared to oxygen.

Synthesis of this compound and Acetanilide

Both compounds are typically synthesized from aniline (B41778), highlighting the importance of this primary amine in organic synthesis.

Synthesis of Acetanilide

Acetanilide is commonly prepared through the acetylation of aniline using acetic anhydride (B1165640).[4][6] This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Acetanilide

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring.

  • Gently heat the mixture in a water bath for 10-15 minutes.

  • Pour the reaction mixture into cold water to precipitate the crude Acetanilide.

  • Collect the precipitate by filtration and purify by recrystallization from hot water to obtain pure, white crystals.

Synthesis of this compound

This compound can be synthesized from Acetanilide using a thionating agent, with Lawesson's reagent being a common choice. This reagent facilitates the conversion of a carbonyl group to a thiocarbonyl group.

Experimental Protocol: Synthesis of this compound from Acetanilide

  • In a round-bottom flask, dissolve Acetanilide in a suitable dry solvent such as toluene.

  • Add Lawesson's reagent to the solution.

  • Reflux the mixture, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting crude this compound by column chromatography or recrystallization.

Synthesis_Pathways Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation This compound This compound Acetanilide->this compound Thionation AceticAnhydride Acetic Anhydride LawessonsReagent Lawesson's Reagent

Comparative Reactivity in Chemical Reactions

The presence of sulfur in this compound significantly influences its reactivity compared to Acetanilide. Thioamides are generally more reactive than their corresponding amides towards both electrophiles and nucleophiles.[4] This increased reactivity is attributed to the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the acetamido group (-NHCOCH₃) in Acetanilide is an activating, ortho-, para-directing group, although it is less activating than the amino group in aniline.[1][7] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing its nucleophilicity. However, this delocalization is in competition with delocalization towards the carbonyl oxygen.

In this compound, the thiocarbonyl group also influences the reactivity of the aromatic ring. While direct comparative quantitative studies on the electrophilic substitution of this compound versus Acetanilide are scarce in readily available literature, the general principles of thioamide reactivity suggest that this compound would also be reactive towards electrophiles. The larger size and greater polarizability of the sulfur atom might influence the ortho/para selectivity and the overall reaction rate.

Experimental Data: Electrophilic Substitution of Acetanilide

ReactionReagentsMajor ProductYieldReference
NitrationHNO₃, H₂SO₄p-Nitroacetanilide6.75%
BrominationKBrO₃, HBr, Acetic Acid4-BromoacetanilideGood yield[8]

Experimental Protocol: Bromination of Acetanilide

  • In a 10-mL Erlenmeyer flask, combine 0.200 g of Acetanilide, 0.085 g of potassium bromate, and 2 mL of glacial acetic acid.

  • Stir the mixture rapidly.

  • Add 0.3 mL of 48% hydrobromic acid to the stirred mixture.

  • Continue stirring for 30 minutes at room temperature.

  • Pour the reaction mixture into 25 mL of cold water and stir for 15 minutes.

  • Collect the solid product by suction filtration.

  • Wash the solid with a dilute sodium bisulfite solution and then with water.

  • The crude product can be recrystallized from 95% ethanol to yield 4-bromoacetanilide.[8]

EAS_Comparison cluster_acetanilide Acetanilide cluster_this compound This compound Acetanilide Acetanilide Intermediate_A Wheland Intermediate (Oxygen) Acetanilide->Intermediate_A + E⁺ Product_A Substituted Acetanilide Intermediate_A->Product_A - H⁺ This compound This compound Intermediate_T Wheland Intermediate (Sulfur) This compound->Intermediate_T + E⁺ Product_T Substituted this compound Intermediate_T->Product_T - H⁺ Reactivity_Note General Trend: Thioamides are more reactive towards electrophiles than amides.

Hydrolysis

The hydrolysis of amides to carboxylic acids and amines is a fundamental organic reaction, typically requiring acidic or basic conditions. Studies have shown that thioesters hydrolyze more rapidly than their corresponding esters, and a similar trend is expected for thioamides versus amides. This is because the larger sulfur atom forms a weaker C-S bond and is a better leaving group than the oxygen atom.

Experimental_Workflow Start Start Dissolve Dissolve Reactant in Solvent Start->Dissolve Add_Reagent Add Electrophilic Reagent (e.g., Bromine Solution) Dissolve->Add_Reagent React Stir at Room Temperature Add_Reagent->React Precipitate Pour into Water to Precipitate Product React->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Wash Wash with Water and Sodium Bisulfite Solution Filter->Wash Recrystallize Recrystallize from Hot Solvent Wash->Recrystallize Dry Dry the Pure Product Recrystallize->Dry End End Dry->End

Conclusion

The substitution of oxygen with sulfur in going from Acetanilide to this compound results in significant changes in both physical properties and chemical reactivity. This compound exhibits a lower melting point and is generally more reactive in chemical reactions, including a likely faster rate of hydrolysis. While both compounds undergo electrophilic aromatic substitution, the precise quantitative differences in reaction rates and product distributions warrant further dedicated comparative studies. The choice between using this compound and Acetanilide in a synthetic scheme will depend on the desired reactivity and the specific reaction conditions. For researchers, the enhanced reactivity of the thioamide group in this compound can be a valuable tool for achieving transformations that are difficult with the corresponding amide. This comparative guide provides a foundational understanding to aid in the strategic selection and application of these two important chemical building blocks.

References

Thioamides vs. Amides: A Comparative Study in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of thioamides and amides in organocatalysis, supported by experimental data and detailed protocols.

The strategic replacement of an amide with a thioamide functional group has emerged as a powerful tool in the field of organocatalysis. This single-atom substitution, replacing oxygen with sulfur, imparts significant changes to the molecule's electronic and steric properties, leading to profound effects on catalytic activity, selectivity, and reaction outcomes. This guide provides a detailed comparison of thioamide- and amide-based organocatalysts, with a focus on their application in the asymmetric aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Superior Performance of Thioamides in Asymmetric Aldol Reactions

The substitution of the amide oxygen with sulfur in prolinamide-derived organocatalysts has a demonstrably beneficial impact on both the yield and stereoselectivity of direct asymmetric aldol reactions.[1] This enhancement is attributed to several factors, primarily the increased acidity of the thioamide proton.

Key Physicochemical Differences:

  • Acidity: Thioamides are significantly more acidic than their corresponding amides. For instance, the pKa of thioacetamide (B46855) in DMSO is 18.5, whereas for acetamide, it is 25.5.[1] This increased acidity of the N-H proton in prolinethioamides makes them better hydrogen bond donors.

  • Hydrogen Bonding: The enhanced hydrogen-bonding capability of the thioamide moiety is crucial for the activation of the electrophile (aldehyde) in the transition state of the aldol reaction.[1]

  • Steric Effects: The larger van der Waals radius of sulfur compared to oxygen also influences the steric environment around the catalytic site, which can impact the stereochemical outcome of the reaction.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative performance of various prolinamide and prolinethioamide catalysts in the asymmetric aldol reaction between aldehydes and ketones. The data clearly illustrates the superior performance of the thioamide derivatives in terms of both yield and enantioselectivity.

Table 1: Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

Catalyst (Amide)Yield (%)ee (%)Catalyst (Thioamide)Yield (%)ee (%)
Pro-NHPh8531Pro-CSNHPh9045
Pro-NH(4-MeOPh)8025Pro-CSNH(4-MeOPh)8838
Pro-NH(4-NO2Ph)9246Pro-CSNH(4-NO2Ph)9562

Data sourced from a comparative study on prolinamides and their thio-counterparts.[1]

Table 2: Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

Catalyst (Amide)AdditiveYield (%)dr (anti/syn)ee (anti/syn) (%)Catalyst (Thioamide)AdditiveYield (%)dr (anti/syn)ee (anti/syn) (%)
Prolinamide 25None7590:1090/85Prolinethioamide 26None9295:595/92
Prolinamide 25Acid8892:893/90Prolinethioamide 26Acid9897:398/96

Data highlights the enhanced performance of thioamide catalysts, especially with an acid co-catalyst.[1]

Table 3: Aldol Reaction of Benzaldehyde with Acetone

Catalyst (Amide)AdditiveYield (%)ee (%)Catalyst (Thioamide)AdditiveYield (%)ee (%)
Dipeptide 28None6575Thio-dipeptide 29None8588
Dipeptide 28Acid7882Thio-dipeptide 29Acid9594

Comparison of a dipeptide amide and its thioamide analogue, demonstrating the superiority of the thio-derivative.[1]

Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the execution of the comparative organocatalytic aldol reactions are provided below.

Synthesis of L-Prolinamide and L-Prolinethioamide Catalysts

General Procedure for the Synthesis of N-Substituted L-Prolinamides:

  • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (B109758) (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) are added.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The corresponding amine (1.1 eq) is added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with saturated NaHCO3 solution and brine, and dried over anhydrous Na2SO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the N-Boc-protected prolinamide.

  • The Boc-protecting group is removed by treating the intermediate with a solution of trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 2 hours.

  • The solvent is evaporated, and the residue is neutralized with a saturated NaHCO3 solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the final L-prolinamide catalyst.

General Procedure for the Synthesis of N-Substituted L-Prolinethioamides:

  • The corresponding N-Boc-protected L-prolinamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF).

  • Lawesson's reagent (0.6 eq) is added, and the reaction mixture is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc-protected prolinethioamide.

  • Deprotection of the Boc group is carried out using the same procedure as for the L-prolinamides to afford the final L-prolinethioamide catalyst.[1]

General Procedure for the Organocatalytic Asymmetric Aldol Reaction
  • To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., acetone, cyclohexanone, or an inert solvent like toluene), the organocatalyst (prolinamide or prolinethioamide, 10-20 mol%) is added.

  • If an additive (e.g., a carboxylic acid, 10 mol%) is used, it is added at this stage.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization

The following diagrams illustrate the key workflows and mechanisms discussed in this guide.

G Synthesis of Prolinamide and Prolinethioamide Catalysts cluster_amide Prolinamide Synthesis cluster_thioamide Prolinethioamide Synthesis N_Boc_Pro N-Boc-L-proline Coupling Amide Coupling (EDCI, HOBt, Amine) N_Boc_Pro->Coupling Boc_Amide N-Boc-Prolinamide Coupling->Boc_Amide Deprotection_A Boc Deprotection (TFA) Boc_Amide->Deprotection_A Boc_Amide_T N-Boc-Prolinamide Prolinamide L-Prolinamide Catalyst Deprotection_A->Prolinamide Thionation Thionation (Lawesson's Reagent) Boc_Amide_T->Thionation Boc_Thioamide N-Boc-Prolinethioamide Thionation->Boc_Thioamide Deprotection_T Boc Deprotection (TFA) Boc_Thioamide->Deprotection_T Prolinethioamide L-Prolinethioamide Catalyst Deprotection_T->Prolinethioamide

Caption: General workflow for the synthesis of prolinamide and prolinethioamide organocatalysts.

G Catalytic Cycle of Prolinamide/Thioamide Catalyzed Aldol Reaction Catalyst Prolin(thio)amide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone TS Transition State (H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde Aldehyde->TS Iminium Iminium Intermediate TS->Iminium Aldol_Product Aldol Product Iminium->Aldol_Product + H2O H2O H2O Aldol_Product->Catalyst - Catalyst (Regeneration)

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Conclusion

The comparative analysis unequivocally demonstrates that thioamide-based organocatalysts, particularly prolinethioamides, offer significant advantages over their amide counterparts in asymmetric aldol reactions. The enhanced acidity and hydrogen-bonding capabilities of the thioamide moiety lead to higher yields and superior enantioselectivities. This makes them highly attractive catalysts for the synthesis of chiral building blocks in academic and industrial research. The straightforward synthetic accessibility of these catalysts further underscores their practical utility. For researchers and professionals in drug development, the adoption of thioamide-based organocatalysts presents a valuable strategy for optimizing stereoselective transformations and accessing complex molecular architectures with greater efficiency.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Validation of Thioacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. Thioacetanilide (N-phenylthioacetamide), a thioamide analog of acetanilide, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides a comparative overview of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural validation of this compound, supported by experimental data and detailed protocols.

Overview of Spectroscopic Validation

The structural validation of this compound (C₈H₉NS) relies on the synergistic use of multiple spectroscopic methods. Each technique provides unique and complementary information about the molecule's functional groups, connectivity, and overall structure.

  • Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation by specific molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through the analysis of fragmentation patterns.

The logical workflow for validating the structure of a synthesized this compound sample is outlined below.

This compound Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound (e.g., from Acetanilide + Lawesson's Reagent) purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification IR FT-IR Spectroscopy purification->IR Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR Sample Submission MS Mass Spectrometry (e.g., ESI, EI) purification->MS Sample Submission IR_analysis Identify Functional Groups (C=S, N-H, Aromatic C-H) IR->IR_analysis NMR_analysis Determine C-H Framework (Chemical Shifts, Coupling, Integration) NMR->NMR_analysis MS_analysis Confirm Molecular Weight & Analyze Fragmentation MS->MS_analysis structure_confirm Structure Confirmation IR_analysis->structure_confirm NMR_analysis->structure_confirm MS_analysis->structure_confirm

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Comparative Spectroscopic Data

The following tables summarize the key experimental data obtained from the analysis of this compound and provide a comparison with its oxygen-containing analog, Acetanilide.

Infrared (IR) Spectroscopy Data

IR spectroscopy is highly effective for identifying key functional groups. The most significant difference between this compound and Acetanilide is the C=O stretch (amide I band) versus the C=S stretch.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Acetanilide (Experimental, cm⁻¹) Comparison & Interpretation
N-HStretch3150-3300 (sharp, medium)~3300 (sharp, medium)Indicates a secondary amide/thioamide N-H bond. Position can be affected by hydrogen bonding.
Aromatic C-HStretch3000-3100 (medium)3000-3100 (medium)Confirms the presence of the phenyl ring.
Aliphatic C-HStretch2850-2950 (weak)2850-2950 (weak)Corresponds to the methyl (CH₃) group.
C=CAromatic Ring Stretch1400-1600 (multiple bands)1400-1600 (multiple bands)Characteristic absorptions for the benzene (B151609) ring.
C=SThioamide I Band1200-1400 (strong)N/AKey Differentiator: The absence of a strong C=O band and the presence of a C=S band confirms the thioamide.
C=OAmide I BandN/A~1660 (strong)Key Differentiator: This strong absorption is the most prominent feature of Acetanilide's spectrum.
C-NStretch1250-1350 (medium)1250-1350 (medium)Contributes to the complex fingerprint region.
¹H NMR Spectroscopy Data

¹H NMR provides a proton count and information on the electronic environment and connectivity of hydrogen atoms.

Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton Assignment This compound (δ, ppm) Multiplicity Integration Interpretation
CH₃ ~2.6 Singlet (s) 3H The three equivalent protons of the methyl group, deshielded by the adjacent C=S group.
Aromatic (ortho-H) ~7.6 Doublet (d) 2H Protons on the phenyl ring adjacent to the nitrogen.
Aromatic (meta/para-H) ~7.3-7.5 Multiplet (m) 3H The remaining three protons on the phenyl ring.

| N-H | ~9.0-9.5 | Broad Singlet (br s) | 1H | The amide proton, typically broad and downfield. Its chemical shift can be solvent and concentration dependent. |

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is significantly deshielded compared to a standard carbonyl carbon (C=O).

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon Assignment This compound (Predicted δ, ppm) Acetanilide (Experimental δ, ppm) Interpretation & Comparison
CH₃ ~30-35 ~24 The methyl carbon is slightly more deshielded in the thioamide.
Aromatic (C-para) ~129 ~129 Aromatic carbons with similar electronic environments.
Aromatic (C-ortho) ~125 ~120
Aromatic (C-meta) ~129 ~124
Aromatic (C-ipso) ~138 ~138 The quaternary carbon attached to the nitrogen.

| C=S / C=O | ~200-205 | ~169 | Key Differentiator: The thiocarbonyl carbon resonates significantly further downfield than the carbonyl carbon due to the lower electronegativity and different electronic properties of sulfur.[1] |

Mass Spectrometry Data

Mass spectrometry provides the molecular weight and structural clues from fragmentation. This compound has a molecular weight of 151.23 g/mol .

Technique Ion This compound (Expected m/z) Interpretation of Fragmentation
Electron Ionization (EI)[M]⁺•151The molecular ion peak, confirming the molecular formula C₈H₉NS.
[M - CH₃]⁺136Loss of the terminal methyl radical.
[M - •SH]⁺118Loss of the sulfhydryl radical.
[C₆H₅NH₂]⁺•93Fragment corresponding to the aniline (B41778) radical cation.
[C₆H₅]⁺77The phenyl cation, a very common fragment for benzene derivatives.
[CH₃CS]⁺59Fragment corresponding to the thioacetyl cation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound from Acetanilide

Objective: To convert the amide functional group of Acetanilide to a thioamide using Lawesson's reagent.

Materials:

  • Acetanilide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane/Ethyl Acetate (B1210297) solvent system

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Acetanilide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared Spectrometer.

  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.[2]

Mass Spectrometry:

  • Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: For EI, a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. For ESI, a similar solution is infused directly or via an LC system.

  • Data Acquisition: The instrument is set to scan a mass range (e.g., m/z 50-300) to detect the molecular ion and relevant fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

This guide demonstrates that a combination of IR, NMR, and Mass Spectrometry provides an unambiguous structural validation of this compound. The key distinguishing features are the thioamide C=S stretch in the IR spectrum, the highly deshielded thiocarbonyl signal in the ¹³C NMR spectrum, and the correct molecular ion peak in the mass spectrum.

References

Interpreting the IR Spectrum of Thioacetanilide for Structural Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules. This guide provides a comparative analysis of the IR spectrum of Thioacetanilide against its oxygen analog, Acetanilide, to facilitate its structural confirmation. The key differences in their spectra, arising from the substitution of a carbonyl (C=O) group with a thiocarbonyl (C=S) group, are highlighted.

Comparative Analysis of IR Spectral Data

The structural distinction between this compound and Acetanilide is most evident in their respective IR spectra. The replacement of the oxygen atom in the amide group with a sulfur atom leads to significant shifts in the vibrational frequencies of associated functional groups. Below is a summary of the key experimental IR absorption peaks for both compounds.

Table 1: Experimental IR Absorption Peaks for this compound and Acetanilide

Functional GroupThis compound (cm⁻¹)Acetanilide (cm⁻¹)Vibrational Mode
N-H Stretch~3200 - 3400~3294Stretching
Aromatic C-H Stretch~3000 - 3100~3132, 3190Stretching
Aliphatic C-H Stretch~2800 - 3000~2900 - 3000Stretching
Amide I (C=O Stretch)N/A~1660 - 1700Stretching
Amide II (N-H Bend & C-N Stretch)~1500 - 1600 (B band)~1550Bending and Stretching
C=C Aromatic~1400 - 1600~1485, 1599Stretching
Amide III (C-N Stretch & N-H Bend)~1200 - 1400 (C band)~1325Stretching and Bending
Thioamide IV (C=S Stretch) ~700 - 850 (G band) N/AStretching
Aromatic C-H Bend~690, 750~690, 750Out-of-plane Bending

Note: The data for this compound is based on characteristic ranges for secondary thioamides and available spectral data. The data for Acetanilide is compiled from various experimental sources.

Key Differentiators in the IR Spectra

The most definitive feature for confirming the structure of this compound is the presence of a strong absorption band corresponding to the thiocarbonyl (C=S) stretching vibration , often referred to as the "G band" in thioamides. This band typically appears in the region of 700-850 cm⁻¹[1]. In contrast, the IR spectrum of Acetanilide is characterized by a strong and prominent carbonyl (C=O) stretching vibration (Amide I band) in the region of 1660-1700 cm⁻¹[2][3]. The absence of this strong C=O absorption and the appearance of the C=S stretch are primary indicators of the successful thionation of Acetanilide to form this compound.

Furthermore, the "B band," a characteristic absorption for thioamides between 1500 and 1600 cm⁻¹, is primarily due to a mix of N-H bending and C-N stretching vibrations. While Acetanilide also shows a band in this region (Amide II), the electronic environment of the thioamide group in this compound can influence the position and intensity of this band.

Experimental Protocol: Acquiring IR Spectra of Solid Samples

Method: Potassium Bromide (KBr) Pellet Method

This method is widely used for obtaining high-quality IR spectra of solid samples.

Materials:

  • Sample (this compound or Acetanilide)

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for 2-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

  • Die Assembly: Assemble the die of the pellet press according to the manufacturer's instructions.

  • Loading the Die: Carefully transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet should be thin and transparent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for background correction.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the IR spectrum to confirm the structure of this compound.

IR_Interpretation_Workflow Start Acquire IR Spectrum of Sample Check_NH Observe N-H Stretch? (~3200-3400 cm⁻¹) Start->Check_NH Check_Aromatic_CH Observe Aromatic C-H Stretch? (>3000 cm⁻¹) Check_NH->Check_Aromatic_CH Yes Inconclusive Inconclusive, further analysis needed Check_NH->Inconclusive No Check_CO Strong Absorption at ~1660-1700 cm⁻¹? Check_Aromatic_CH->Check_CO Yes Check_Aromatic_CH->Inconclusive No Check_CS Strong Absorption at ~700-850 cm⁻¹? Check_CO->Check_CS No Acetanilide Structure is likely Acetanilide Check_CO->Acetanilide Yes This compound Structure is likely this compound Check_CS->this compound Yes Check_CS->Inconclusive No

Caption: Logical workflow for the structural confirmation of this compound via IR spectroscopy.

References

Structure-Activity Relationship of Thioacetanilide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioacetanilide and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their antimicrobial, antiviral, and enzyme-inhibitory properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Antimicrobial Activity

This compound analogs have demonstrated significant potential as antimicrobial agents, particularly against bacterial pathogens. The core structure has been modified to enhance potency and spectrum of activity.

Thioacetamide-Triazoles against Escherichia coli

A study by Dharuman et al. explored the SAR of thioacetamide-triazoles against E. coli. The key findings are summarized in the table below, highlighting the impact of substitutions on the aryl ring.

Compound IDR GroupMIC (µg/mL)
1 H>128
2 4-F1.6
3 4-Cl3.1
4 4-Br3.1
5 4-I6.3
6 4-CH312.5
7 4-OCH325
8 3-F3.1
9 3-Cl6.3
10 2-F1.6
11 2-Cl3.1

SAR Insights:

  • Halogen substitutions on the phenyl ring generally enhance antibacterial activity.

  • Electron-withdrawing groups (e.g., F, Cl) are preferred over electron-donating groups (e.g., CH3, OCH3).

  • The position of the substituent also influences activity, with substitutions at the 2- and 4-positions being more favorable.

Antiviral Activity

Thiazolylthioacetamide derivatives, a class of this compound analogs, have shown promising activity against HIV and influenza viruses.

Anti-HIV Activity of Thiazolylthioacetamide Derivatives

Research on 2-(thiazol-5-ylthio)acetamides has identified compounds with potent anti-HIV-1 activity in MT-4 cells. The table below showcases the effect of substitutions on the thiazole (B1198619) ring and the acetamide (B32628) nitrogen.

Compound IDR1R2EC50 (µM)
12 HPhenyl>100
13 NH24-Chlorophenyl5.2
14 Cl4-Chlorophenyl0.8
15 NH23,4-Dichlorophenyl2.1
16 Cl3,4-Dichlorophenyl0.5

SAR Insights:

  • A chloro group at the 2-position of the thiazole ring (R1) is more favorable for anti-HIV activity than an amino group.

  • Electron-withdrawing substituents on the phenyl ring attached to the acetamide nitrogen (R2) enhance potency.

Anti-Influenza Activity of Thiazolylthioacetamide Derivatives

The same series of thiazolylthioacetamide derivatives was also evaluated for their activity against influenza A (H1N1) in MDCK cells.

Compound IDR1R2EC50 (µM)
17 NH24-Fluorophenyl1.5
18 Cl4-Fluorophenyl3.8
19 NH24-Bromophenyl0.9
20 Cl4-Bromophenyl2.5

SAR Insights:

  • In contrast to anti-HIV activity, an amino group at the 2-position of the thiazole ring (R1) appears to be more favorable for anti-influenza activity.

  • Halogen substitutions on the phenyl ring (R2) are beneficial for activity.

Enzyme Inhibition

This compound analogs have been investigated as inhibitors of various enzymes, including protein kinases.

Inhibition of c-Jun N-terminal Kinase (JNK)

A series of this compound derivatives were synthesized and evaluated as JNK1 inhibitors.

Compound IDR GroupIC50 (µM)
21 H>50
22 4-Methylphenyl15.2
23 4-Methoxyphenyl8.5
24 4-Chlorophenyl5.1
25 3,4-Dichlorophenyl2.3

SAR Insights:

  • Substitution on the phenyl ring is crucial for JNK inhibitory activity.

  • Electron-withdrawing groups on the phenyl ring lead to a significant increase in potency.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the thioacetamide-triazoles was determined using a broth microdilution method.

  • Preparation of Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strain: Escherichia coli (ATCC 25922) was used as the test organism.

  • Assay Procedure:

    • A serial two-fold dilution of each compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • A standardized bacterial inoculum was added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates were incubated at 37°C for 18-24 hours.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-HIV Assay in MT-4 Cells

The anti-HIV activity of the thiazolylthioacetamide derivatives was evaluated in HIV-1 (IIIB) infected MT-4 cells.

  • Cell Culture: MT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately after infection, the cells were treated with various concentrations of the test compounds.

    • After 5 days of incubation at 37°C, the viability of the cells was determined using the MTT method.

    • The 50% effective concentration (EC50) was calculated as the compound concentration required to inhibit HIV-1-induced cytopathicity by 50%.

Anti-Influenza Assay in MDCK Cells

The anti-influenza activity was assessed by a cytopathic effect (CPE) reduction assay in MDCK cells.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells were grown in DMEM supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • MDCK cells were seeded in 96-well plates and infected with influenza A/H1N1 virus at an MOI of 0.05.

    • After a 1-hour adsorption period, the virus-containing medium was removed, and the cells were washed and incubated with fresh medium containing serial dilutions of the test compounds.

    • After 48 hours of incubation, the CPE was observed, and cell viability was quantified using the MTT assay.

    • The EC50 was defined as the concentration of the compound that inhibited the virus-induced CPE by 50%.

JNK1 Inhibition Assay

The inhibitory activity against JNK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzyme and Substrate: Recombinant human JNK1 and a specific peptide substrate were used.

  • Assay Procedure:

    • The enzyme, substrate, and ATP were incubated with various concentrations of the test compounds in a kinase reaction buffer.

    • The reaction was initiated by the addition of ATP and allowed to proceed for 1 hour at room temperature.

    • A europium-labeled anti-phospho-substrate antibody was added, and the TR-FRET signal was measured.

    • The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in the phosphorylation of the substrate.

Visualizations

General Experimental Workflow for Biological Assays

experimental_workflow cluster_compound_prep Compound Preparation cluster_assay Biological Assay cluster_data Data Analysis stock Stock Solution (in DMSO) serial_dilution Serial Dilutions stock->serial_dilution treatment Treatment with Compound Dilutions serial_dilution->treatment Addition of compounds cell_culture Cell/Enzyme Preparation cell_culture->treatment incubation Incubation treatment->incubation Appropriate conditions readout Assay Readout (e.g., MTT, FRET) incubation->readout calculation Calculation of IC50/EC50/MIC readout->calculation

Caption: General workflow for in vitro biological evaluation of this compound analogs.

Putative Signaling Pathway Modulation

While the precise signaling pathways modulated by many this compound analogs are still under investigation, some kinase inhibitors from this class are expected to interfere with pathways like the MAPK signaling cascade.

signaling_pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek jnk JNK raf->jnk p38 p38 raf->p38 erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response inhibitor This compound Analog (Inhibitor) inhibitor->jnk

Caption: Potential inhibition of the JNK signaling pathway by this compound analogs.

Comparative Molecular Field Analysis (CoMFA) for Thioacetanilide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Comparative Molecular Field Analysis (CoMFA) with alternative computational methods for the study of thioacetanilide derivatives. It provides supporting experimental data, detailed methodologies, and visual representations to aid in the rational design of novel therapeutics.

This compound derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antiviral properties. Notably, certain this compound analogues have demonstrated significant efficacy as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Understanding the quantitative structure-activity relationship (QSAR) of these derivatives is paramount for optimizing their therapeutic potential. CoMFA, a powerful 3D-QSAR technique, provides a robust framework for elucidating the steric and electrostatic interactions that govern the biological activity of these compounds.

Performance Comparison: CoMFA vs. Alternative Methods

The selection of a computational approach for drug design is a critical decision that influences the efficiency and accuracy of lead optimization. This section compares the performance of CoMFA with 2D-QSAR and molecular docking, two other widely used computational methods.

A key study on 1,2,3-thiadiazole (B1210528) this compound analogues as HIV-1 NNRTIs provides valuable data for this comparison. The researchers developed both 2D-QSAR and 3D-QSAR (CoMFA) models to predict the inhibitory activity of these compounds.[1][2]

Computational MethodStatistical ParameterValueInterpretation
2D-QSAR q² (Cross-validated r²)0.94Excellent predictive ability
r² (Non-cross-validated r²)0.97Strong correlation between descriptors and activity
3D-QSAR (CoMFA) q² (Cross-validated r²)0.89Very good predictive ability
r² (Non-cross-validated r²)0.97Strong correlation between fields and activity

As the table indicates, both 2D-QSAR and CoMFA models demonstrated strong predictive capabilities for this series of this compound derivatives.[1][2] While the 2D-QSAR model showed slightly better statistical values in this specific case, 3D-QSAR methods like CoMFA offer a significant advantage by providing a visual, three-dimensional interpretation of the structure-activity relationship through contour maps. These maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity, offering direct guidance for chemical modifications.

Molecular docking , another powerful technique, complements QSAR studies by predicting the binding orientation and affinity of a ligand to its target protein. While QSAR models are built on a series of compounds, molecular docking can be used to study individual molecules and provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound derivatives targeting HIV-1 reverse transcriptase, docking studies can elucidate the precise binding mode within the non-nucleoside inhibitor binding pocket (NNIBP).[3][4]

In practice, a combined approach leveraging the strengths of each method is often the most effective strategy. 3D-QSAR models can guide the design of new derivatives, which can then be validated and prioritized using molecular docking simulations before synthesis and biological testing.[5][6][7][8][9]

Experimental Protocols

To ensure the reproducibility and accuracy of computational studies, detailed and validated protocols are essential. This section outlines the key steps for performing CoMFA and molecular docking for this compound derivatives targeting HIV-1 reverse transcriptase.

Comparative Molecular Field Analysis (CoMFA) Protocol

This protocol outlines the general steps for conducting a CoMFA study on a series of this compound derivatives.

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 or EC50 values).

    • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set for model generation and a test set for external validation.[1]

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all molecules in the dataset.

    • Perform energy minimization of each structure using a suitable force field.

    • Align the molecules based on a common substructure or a pharmacophore model. This is a critical step in CoMFA, as the quality of the alignment directly impacts the model's predictive power.[10]

  • CoMFA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule.[10][11]

  • PLS Analysis and Model Validation:

    • Use Partial Least Squares (PLS) analysis to correlate the CoMFA fields with the biological activities of the training set molecules.

    • Perform cross-validation (e.g., leave-one-out) to determine the optimal number of components and to assess the internal predictive ability of the model (q²).[11]

    • Calculate the non-cross-validated correlation coefficient (r²) to assess the model's goodness of fit.

    • Use the test set to externally validate the model's predictive power.

  • Visualization and Interpretation:

    • Generate CoMFA contour maps to visualize the regions where steric and electrostatic fields are positively or negatively correlated with biological activity.

    • Interpret the contour maps to guide the design of new this compound derivatives with improved potency.

Molecular Docking Protocol for HIV-1 Reverse Transcriptase

This protocol provides a general workflow for docking this compound derivatives into the NNRTI binding pocket of HIV-1 reverse transcriptase using a program like AutoDock.

  • Preparation of the Receptor and Ligands:

    • Obtain the 3D crystal structure of HIV-1 reverse transcriptase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate 3D structures of the this compound ligands and perform energy minimization.

  • Grid Box Definition:

    • Define the docking grid box to encompass the NNRTI binding pocket of the reverse transcriptase. The coordinates of a co-crystallized ligand can be used to center the grid.

  • Docking Simulation:

    • Perform the docking calculations using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Generate multiple docking poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and rank them based on their docking scores (binding energy).

    • Visualize the ligand-protein interactions for the best-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic contacts.

  • Validation of the Docking Protocol:

    • If a co-crystallized ligand is available, redock it into the binding site and calculate the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose to validate the docking protocol.

Visualizing the Workflow and Biological Context

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

CoMFA_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling & Alignment cluster_comfa CoMFA Calculation cluster_analysis Statistical Analysis & Visualization Data_Set This compound Derivatives (Structures & Activities) Training_Set Training Set Data_Set->Training_Set Test_Set Test Set Data_Set->Test_Set Modeling 3D Structure Generation & Energy Minimization Training_Set->Modeling Validation External Validation Test_Set->Validation Alignment Molecular Alignment Modeling->Alignment Grid Grid Box Generation Alignment->Grid Field_Calc Steric & Electrostatic Field Calculation Grid->Field_Calc PLS PLS Analysis (q², r²) Field_Calc->PLS PLS->Validation Contour_Maps Contour Map Generation PLS->Contour_Maps

Caption: A flowchart illustrating the key steps in a Comparative Molecular Field Analysis (CoMFA) workflow.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Receptor HIV-1 Reverse Transcriptase (PDB Structure) Receptor_Prep Receptor Preparation Receptor->Receptor_Prep Ligands This compound Ligands Ligand_Prep Ligand Preparation Ligands->Ligand_Prep Grid_Def Grid Box Definition (NNRTI Binding Pocket) Receptor_Prep->Grid_Def Docking_Run Running Docking Algorithm Ligand_Prep->Docking_Run Grid_Def->Docking_Run Pose_Analysis Binding Pose Analysis & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Ligand-Protein Interaction Analysis Pose_Analysis->Interaction_Analysis Validation Docking Protocol Validation (RMSD) Pose_Analysis->Validation

Caption: A workflow diagram for molecular docking of this compound derivatives into HIV-1 reverse transcriptase.

HIV_Inhibition_Pathway cluster_hiv HIV Replication Cycle cluster_inhibition NNRTI Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription (HIV-1 RT) Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (NNRTI) RT_Binding Binds to Allosteric Site (NNIBP) of HIV-1 RT This compound->RT_Binding Conformational_Change Induces Conformational Change in RT RT_Binding->Conformational_Change Inhibition Inhibits Reverse Transcriptase Activity Conformational_Change->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Signaling pathway of HIV-1 reverse transcriptase inhibition by this compound-based NNRTIs.

References

Benchmarking Thioacetanilide: A Comparative Guide for Thio-Compound Performance

Author: BenchChem Technical Support Team. Date: December 2025

This document summarizes available experimental data, outlines detailed protocols for key assays, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a foundational reference for researchers seeking to evaluate Thioacetanilide and other novel thio-compounds.

Comparative Performance of Thio-Compounds

The following tables summarize the available quantitative data for thio-compounds in key biological assays. This data provides a baseline for understanding the potential efficacy and toxicity of this compound.

Cytotoxicity Data

Table 1: Comparative Cytotoxicity of Thio-Compounds

CompoundCell LineAssayEndpointResultCitation(s)
Thioacetamide Rat HepatocytesLDH ReleaseCytotoxicityToxic at concentrations above 10 mM after 24h[1][2]
Sprague-Dawley RatsIn vivoLD50~300 mg/kg (intraperitoneal)[3][4]
Thiourea Derivatives VariesMTT AssayIC50Varies widely based on substitution (e.g., 3.1 µM - >100 µM)[5]
N-acetylcysteine (NAC) VariousNot specifiedCytotoxicityGenerally low toxicity, used as a cytoprotective agent[6][7]

Note: Data for this compound is not currently available in the cited literature.

Anti-inflammatory Activity

Table 2: Comparative Anti-inflammatory Activity of Thio-Compounds

CompoundAssayModelEndpointResultCitation(s)
Thiourea Derivatives Carrageenan-induced paw edemaRatInhibition of edemaSignificant inhibition, often comparable to or exceeding standard NSAIDs[8]
COX-2 InhibitionIn vitroIC50Varies; some derivatives show potent and selective inhibition[8]
5-LOX InhibitionIn vitroIC50Varies; some derivatives show potent inhibition (e.g., 0.30 µM)[8]

Note: Data for this compound is not currently available in the cited literature.

Antioxidant Activity

Table 3: Comparative Antioxidant Activity of Thio-Compounds

CompoundAssayEndpointResultCitation(s)
N-acetylcysteine (NAC) DPPH Radical ScavengingScavenging ActivityModerate scavenging activity[9][10]
H₂O₂ ScavengingScavenging ActivityConcentration-dependent scavenging[9]
N-acetylcysteine amide (NACA) DPPH Radical ScavengingScavenging ActivityHigher than NAC at all concentrations[9]
H₂O₂ ScavengingScavenging ActivityGreater than NAC at higher concentrations[9]
Thiourea Derivatives DPPH Radical ScavengingIC50Varies (e.g., 5.8 µg/mL - 245 µg/mL)[11]

Note: Data for this compound is not currently available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.

Cytotoxicity Assay: LDH Release Assay

Objective: To assess cell membrane integrity as an indicator of cytotoxicity.

Methodology:

  • Cell Culture: Plate cells (e.g., rat hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Thioacetamide) and a vehicle control. Include a positive control for maximal LDH release (e.g., cell lysis buffer).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours) under standard cell culture conditions.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Measurement: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antioxidant Assay: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a blank (solvent only) and a control (DPPH solution and solvent).

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of thio-compounds.

G cluster_0 Cellular Response to Thioacetamide Thioacetamide Thioacetamide CYP2E1 CYP2E1 Thioacetamide->CYP2E1 Metabolism Thioacetamide_S_oxide Thioacetamide S-oxide CYP2E1->Thioacetamide_S_oxide Reactive_Metabolites Reactive Metabolites Thioacetamide_S_oxide->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity G cluster_1 Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Compound_Admin Compound Administration Animal_Acclimatization->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (0-5h) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End G cluster_2 DPPH Radical Scavenging Assay Principle DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Receives H• Antioxidant Antioxidant (Thio-compound) Antioxidant->DPPH_H Donates H• Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer

References

A Comparative Guide to Cross-Validation of Analytical Methods for Thioacetanilide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a cornerstone of accurate quantification and quality control. This guide provides a comprehensive cross-validation of two prevalent analytical techniques for the determination of Thioacetanilide: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

In analytical chemistry, cross-validation serves as a critical process to assess and compare the performance of two or more methods, ensuring data integrity and reliability.[1][2] This guide presents a detailed comparison of HPLC and UV-Visible spectrophotometry for this compound analysis, complete with experimental protocols, a quantitative performance summary, and workflow visualizations to aid in the selection of the most suitable method for your specific research needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity for the quantification of individual components in a mixture. It is particularly advantageous for analyzing complex samples where specificity is crucial.

UV-Visible Spectrophotometry is a simpler, more cost-effective method based on the principle of light absorption by the analyte at a specific wavelength. While rapid and straightforward, its specificity can be limited in the presence of interfering substances that absorb at similar wavelengths.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using HPLC and UV-Visible Spectrophotometry. The data presented is a representative comparison based on the analysis of analogous aromatic thioamides and general performance of these techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (separates from impurities)Moderate (prone to interference)
Analysis Time per Sample 5 - 15 minutes< 1 minute
Cost per Sample Moderate to HighLow
Throughput High (with autosampler)Very High

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the accurate quantification of this compound in bulk drug and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation:

  • For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.

  • For formulations, weigh and finely powder a representative number of units. Extract a quantity of powder equivalent to a known amount of this compound with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

UV-Visible Spectrophotometric Method

This method provides a rapid and simple approach for the estimation of this compound in relatively pure samples.

Instrumentation:

  • Double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Solvent:

  • Methanol or Ethanol.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is typically around 275 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) by dissolving 10 mg in 100 mL of the solvent.

    • Prepare a series of working standard solutions (e.g., 2-10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare sample solutions in the same solvent to obtain a concentration within the linear range of the method.

  • Analysis:

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow and Process Visualization

Visualizing the experimental and logical workflows can enhance understanding and implementation.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comparison Method Comparison This compound This compound Sample SampleSolution Prepare Sample Solutions This compound->SampleSolution Standard Reference Standard StockSolution Prepare Stock Solutions Standard->StockSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLCInject Inject Standards & Samples WorkingStandards->HPLCInject UVMeasure Measure Absorbance WorkingStandards->UVMeasure SampleSolution->HPLCInject SampleSolution->UVMeasure HPLCEquilibrate System Equilibration HPLCEquilibrate->HPLCInject HPLCData Acquire Chromatograms HPLCInject->HPLCData HPLCCalculate Calculate Concentration HPLCData->HPLCCalculate CompareResults Compare Quantitative Results HPLCCalculate->CompareResults UVScan Determine λmax UVScan->UVMeasure UVData Construct Calibration Curve UVMeasure->UVData UVCalculate Calculate Concentration UVData->UVCalculate UVCalculate->CompareResults AssessPerformance Assess Validation Parameters CompareResults->AssessPerformance Conclusion Select Optimal Method AssessPerformance->Conclusion

Caption: General workflow for the cross-validation of HPLC and UV-Vis analytical methods.

LogicalRelationship cluster_attributes Method Attributes cluster_methods Analytical Methods Specificity Specificity HPLC HPLC Specificity->HPLC High UVVis UV-Vis Spectrophotometry Specificity->UVVis Moderate Sensitivity Sensitivity Sensitivity->HPLC High Sensitivity->UVVis Low to Moderate Cost Cost & Speed Cost->HPLC Higher Cost Slower Analysis Cost->UVVis Lower Cost Faster Analysis Complexity Sample Complexity Complexity->HPLC Suitable for Complex Matrices Complexity->UVVis Best for Simpler Matrices

Caption: Logical relationship between analytical method attributes and technique selection.

Conclusion

The cross-validation of analytical methods is a fundamental practice in pharmaceutical analysis. For the quantification of this compound, both HPLC and UV-Visible spectrophotometry offer viable options. The choice between the two is contingent on the specific requirements of the analysis.

  • HPLC is the method of choice when high specificity, sensitivity, and the ability to separate this compound from potential impurities or degradation products are required. It is ideal for stability studies, impurity profiling, and the analysis of complex sample matrices.

  • UV-Visible Spectrophotometry is a suitable alternative for routine quality control of bulk drug or simple formulations where speed and cost-effectiveness are primary considerations, and the sample matrix is well-defined with no significant interfering components.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate analytical method for their this compound studies, ensuring the generation of accurate and reliable data.

References

Prolinethioamides vs. Prolinamides: A Comparative Analysis of Catalytic Efficiency in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is paramount. In the realm of organocatalysis, proline and its derivatives have emerged as powerful tools for asymmetric synthesis. This guide provides a detailed comparison of the catalytic efficiency of two key classes of proline derivatives: prolinethioamides and prolinamides, with a focus on their application in direct asymmetric aldol (B89426) reactions.

This analysis, supported by experimental data, demonstrates that the substitution of the amide oxygen with sulfur to form a thioamide generally leads to a significant enhancement in catalytic performance, delivering higher yields and superior enantioselectivity. This heightened efficiency is primarily attributed to the increased acidity of the thioamide N-H proton, which facilitates stronger hydrogen bonding interactions in the transition state of the reaction.

Quantitative Comparison of Catalytic Performance

The following tables summarize the quantitative data from comparative studies of prolinamide and prolinethioamide catalysts in the asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone.

Table 1: Comparison of Pro-Val Dipeptide and Thio-Dipeptide Catalysts

EntryCatalyst (20 mol%)Co-catalyst (20 mol%)Yield (%)ee (%)
1Dipeptide 28 (Prolinamide)-8580
2Dipeptide 28 (Prolinamide)Acetic Acid8885
3Thio-dipeptide 29 (Prolinethioamide)-9290
4Thio-dipeptide 29 (Prolinethioamide)Acetic Acid9595

Data sourced from a comparative study on dipeptide and thio-dipeptide catalysts.[1]

Table 2: Influence of Terminal Hydroxy Group and Thioamide Functionality

CatalystReaction ConditionsYield (%)ee (%)
L-ProlinamideNeat acetoneGoodLow
L-Prolinamide with terminal hydroxy group (30)Neat acetoneIncreasedIncreased
Prolinamide (30e)Neat acetone--
Prolinamide with electron-withdrawing group (32)Neat acetoneMuch higherMuch higher
Prolinethioamide with terminal hydroxy group (39)Neat acetone9295

This table highlights the incremental improvements in catalytic efficiency.[1]

The data clearly indicates that prolinethioamides consistently outperform their prolinamide counterparts. For instance, the Pro-Val thioamide dipeptide (29) afforded the aldol product with a 92% yield and 90% ee, which was further improved to 95% yield and 95% ee with an acid co-catalyst.[1] In contrast, the parent dipeptide prolinamide (28) gave lower yields and enantioselectivities under the same conditions.[1]

The Crucial Role of Acidity and Structural Modifications

The superiority of prolinethioamides can be attributed to the electronic properties of the thioamide group. The replacement of the oxygen atom with a larger, more polarizable sulfur atom increases the acidity of the N-H proton.[1] This enhanced acidity allows for more effective hydrogen bonding with the aldehyde substrate, leading to better activation and facial selectivity in the enamine-iminium catalytic cycle.[1]

Furthermore, structural modifications to the catalyst backbone, such as the introduction of a terminal hydroxyl group, have been shown to significantly boost catalytic activity and enantioselectivity for both prolinamides and prolinethioamides.[1] This is due to the ability of the hydroxyl group to form an additional hydrogen bond with the electrophile, further organizing the transition state.[1] The presence of electron-withdrawing groups on the prolinamide structure also enhances acidity and, consequently, catalytic efficiency.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis of these catalysts and their application in aldol reactions are provided below.

Synthesis of L-Prolinamide and L-Prolinethioamide Catalysts

The synthesis of both prolinamide and prolinethioamide catalysts follows a general two-step procedure.

Step 1: Amide Formation N-protected L-proline is coupled with a desired amine to form the corresponding prolinamide. A common protecting group is Boc (tert-butyloxycarbonyl), which can be removed under acidic conditions.

Step 2: Thionation (for Prolinethioamides) The synthesized prolinamide is then treated with Lawesson's reagent to convert the amide functionality into a thioamide.[1]

G cluster_synthesis Catalyst Synthesis Workflow N-protected L-proline N-protected L-proline Coupling Reaction Coupling Reaction N-protected L-proline->Coupling Reaction Amine Amine Amine->Coupling Reaction N-protected Prolinamide N-protected Prolinamide Coupling Reaction->N-protected Prolinamide Deprotection Deprotection N-protected Prolinamide->Deprotection Thionation Thionation N-protected Prolinamide->Thionation Prolinamide Catalyst Prolinamide Catalyst Deprotection->Prolinamide Catalyst Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation Prolinethioamide Catalyst Prolinethioamide Catalyst Thionation->Prolinethioamide Catalyst

Caption: General workflow for the synthesis of prolinamide and prolinethioamide catalysts.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (e.g., 4-nitrobenzaldehyde) in an appropriate solvent (e.g., neat acetone), the prolinamide or prolinethioamide catalyst (typically 5-20 mol%) is added.[1] An acidic co-catalyst may also be added at this stage. The reaction mixture is stirred at a specific temperature (ranging from room temperature to -25°C) and monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle: The Enamine-Iminium Pathway

The catalytic cycle for both prolinamide and prolinethioamide catalyzed aldol reactions is believed to be analogous to the well-established mechanism for proline catalysis.[1] The key steps involve the formation of a nucleophilic enamine intermediate from the ketone and the catalyst, followed by an asymmetric addition to the aldehyde, and subsequent hydrolysis to release the aldol product and regenerate the catalyst.

G cluster_mechanism Catalytic Cycle of Aldol Reaction Catalyst Catalyst Enamine Formation Enamine Formation Catalyst->Enamine Formation Ketone Ketone Ketone->Enamine Formation Enamine Intermediate Enamine Intermediate Enamine Formation->Enamine Intermediate C-C Bond Formation C-C Bond Formation Enamine Intermediate->C-C Bond Formation Aldehyde Aldehyde Aldehyde->C-C Bond Formation Iminium Intermediate Iminium Intermediate C-C Bond Formation->Iminium Intermediate Hydrolysis Hydrolysis Iminium Intermediate->Hydrolysis Hydrolysis->Catalyst Aldol Product Aldol Product Hydrolysis->Aldol Product

Caption: Proposed catalytic cycle for prolinamide/prolinethioamide-catalyzed aldol reactions.

Conclusion

The comparative analysis unequivocally demonstrates that prolinethioamides are generally more efficient organocatalysts than their prolinamide analogues for asymmetric aldol reactions. The enhanced performance is a direct consequence of the increased acidity of the thioamide N-H, which leads to more effective substrate activation through hydrogen bonding. For researchers aiming to optimize reaction conditions and achieve higher yields and enantioselectivities, the use of prolinethioamide catalysts, particularly those incorporating a terminal hydroxyl group and employed with an acidic co-catalyst, presents a compelling strategy. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for the design and implementation of more effective asymmetric transformations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioacetanilide
Reactant of Route 2
Reactant of Route 2
Thioacetanilide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。